4-Chloro-2-(methylthio)quinazoline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-2-methylsulfanylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXSOCFQUJMNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453461 | |
| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58803-74-0 | |
| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 4-Chloro-2-(methylthio)quinazoline: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-(methylthio)quinazoline. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to provide a robust predictive analysis. The methodologies and interpretations presented herein are grounded in established scientific practices to ensure accuracy and reliability.
Introduction to this compound
This compound is a substituted quinazoline, a class of heterocyclic compounds with a wide range of biological activities, making them privileged structures in medicinal chemistry.[1] The accurate characterization of this molecule is paramount for its use in research and development. Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide will delve into the expected spectroscopic signature of this compound, providing a virtual roadmap for its identification.
Chemical Structure and Properties:
Caption: Molecular structure of this compound.
Experimental Protocols for Spectroscopic Analysis
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring high-quality and reproducible results.
Caption: General workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: Proper sample preparation and parameter selection are critical for obtaining high-resolution NMR spectra. The choice of deuterated solvent is important; Chloroform-d (CDCl₃) is a good starting point for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data similarly to the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
Expertise & Experience: The choice of ionization technique depends on the compound's properties. Electron Ionization (EI) is suitable for volatile and thermally stable compounds and often provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer technique, ideal for obtaining the molecular ion of less volatile or thermally labile compounds.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with either an EI or ESI source.
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or GC inlet.
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.
-
Infrared (IR) Spectroscopy
Expertise & Experience: Attenuated Total Reflectance (ATR) is a modern and convenient technique for obtaining IR spectra of solid samples with minimal preparation. The traditional KBr pellet method is also effective.
Protocol:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance versus wavenumber (cm⁻¹).
-
Predicted Spectroscopic Data and Interpretation
The following sections provide a detailed prediction and interpretation of the spectroscopic data for this compound, based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinazoline ring system and the methyl protons of the methylthio group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~8.2-8.0 | Doublet | 1H | H-5 | The proton at position 5 is deshielded by the adjacent nitrogen and the fused aromatic ring. |
| ~7.9-7.7 | Triplet | 1H | H-7 | The proton at position 7 will appear as a triplet due to coupling with H-6 and H-8. |
| ~7.7-7.5 | Doublet | 1H | H-8 | The proton at position 8 is influenced by the adjacent nitrogen. |
| ~7.6-7.4 | Triplet | 1H | H-6 | The proton at position 6 will appear as a triplet due to coupling with H-5 and H-7. |
| ~2.6 | Singlet | 3H | -SCH₃ | The methyl protons adjacent to the sulfur atom are expected in this region. |
Interpretation: The aromatic region of the ¹H NMR spectrum of quinazoline derivatives typically appears between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns of the protons on the benzene ring of the quinazoline core (H-5, H-6, H-7, and H-8) will be influenced by the substituents. The methyl group of the methylthio substituent is expected to appear as a singlet at approximately 2.6 ppm, a characteristic chemical shift for such a group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 | C-2 | The carbon atom bonded to both a nitrogen and a sulfur atom is expected to be significantly deshielded. |
| ~160 | C-4 | The carbon atom attached to the chlorine and a nitrogen atom will also be highly deshielded. |
| ~152 | C-8a | The bridgehead carbon atom adjacent to a nitrogen atom. |
| ~134 | C-7 | Aromatic carbon. |
| ~129 | C-5 | Aromatic carbon. |
| ~128 | C-6 | Aromatic carbon. |
| ~127 | C-8 | Aromatic carbon. |
| ~122 | C-4a | The bridgehead carbon atom. |
| ~14 | -SCH₃ | The methyl carbon of the methylthio group is expected at a high field. |
Interpretation: The carbon atoms in the heterocyclic ring (C-2 and C-4) are expected to have the most downfield chemical shifts due to the strong deshielding effects of the electronegative nitrogen, sulfur, and chlorine atoms. The aromatic carbons will appear in the typical range of 120-140 ppm. The methyl carbon of the methylthio group should appear at a significantly higher field, around 14 ppm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation | Rationale |
| 210/212 | [M]⁺ / [M+2]⁺ | The molecular ion peak and its isotope peak. The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. |
| 195/197 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 175 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 163 | [M-SCH₃]⁺ | Loss of the methylthio radical. |
Interpretation: The mass spectrum should show a clear molecular ion peak at m/z 210, with a corresponding M+2 peak at m/z 212 due to the presence of the ³⁷Cl isotope. Key fragmentation pathways would likely involve the loss of the methyl group, the chlorine atom, or the entire methylthio group.
Infrared (IR) Spectroscopy
The IR spectrum will help identify the functional groups present in the molecule.
Table 4: Predicted FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Interpretation |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic, -SCH₃) |
| ~1610-1580 | C=N stretching |
| ~1550-1450 | C=C stretching (aromatic) |
| ~1100-1000 | C-Cl stretching |
| ~750-700 | C-S stretching |
Interpretation: The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching of the methyl group, C=N and C=C stretching of the quinazoline ring, and the C-Cl and C-S stretching vibrations. The presence of these bands would provide strong evidence for the proposed structure.
Conclusion
This technical guide provides a comprehensive predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and drawing comparisons with related structures, this document serves as a valuable resource for the identification and characterization of this important heterocyclic compound. The detailed protocols and interpretations herein are intended to empower researchers in their synthetic and analytical endeavors, ensuring a high degree of confidence in their results.
References
biological activity of 4-Chloro-2-(methylthio)quinazoline derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-(methylthio)quinazoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] This guide focuses on the this compound core, a versatile intermediate and pharmacophore that serves as a foundation for developing novel therapeutic agents.[1] We will delve into the synthetic pathways, diverse biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—and the underlying mechanisms of action. This document synthesizes current knowledge, presenting detailed experimental protocols, structure-activity relationship (SAR) insights, and quantitative data to support and guide future research and drug development endeavors.
The Quinazoline Scaffold: A Privileged Core in Drug Discovery
Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is the structural basis for over 200 natural alkaloids and a vast array of synthetic compounds.[3] Its derivatives exhibit a remarkable breadth of pharmacological effects, leading to the development of several FDA-approved drugs for various diseases.[3][4][5] The this compound moiety, specifically, offers a unique combination of features: the 4-chloro position acts as a reactive site for nucleophilic substitution, allowing for molecular diversification, while the 2-methylthio group modulates the electronic properties and can influence target binding.[1][6]
Synthesis of the this compound Core
The construction of the this compound scaffold is a multi-step process that allows for considerable variation. A common and efficient synthetic strategy begins with substituted anthranilic acids and proceeds through key intermediates. The general workflow involves the formation of a quinazolinone, followed by thionation, S-alkylation, and finally, chlorination.
General Synthetic Workflow
The pathway to the target scaffold typically involves the following transformations:
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Cyclization: Reaction of an anthranilic acid derivative with an appropriate reagent (e.g., thiourea) to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
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S-Alkylation: Introduction of the methylthio group by reacting the thioxo intermediate with a methylating agent like methyl iodide.[6]
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Chlorination: Conversion of the 4-oxo group to the 4-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][7]
An alternative route involves creating the 4-chloroquinazoline intermediate first, followed by the introduction of the methylthio group.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Elucidating the Mechanism of Action of 4-Chloro-2-(methylthio)quinazoline as a Putative Kinase Inhibitor
This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MOA) of 4-Chloro-2-(methylthio)quinazoline. Eschewing a rigid template, this guide presents a logical, phased experimental strategy, mirroring an authentic research and development workflow. The narrative emphasizes the causality behind experimental choices, ensuring that each step serves as a self-validating system for the next.
Part 1: Introduction and Foundational Concepts
The Quinazoline Scaffold: A Privileged Structure in Oncology
The quinazoline ring system, an aromatic heterocycle composed of fused pyrimidine and benzene rings, is recognized as a "privileged" scaffold in medicinal chemistry.[1] This designation stems from its ability to form the core of numerous compounds with diverse and potent biological activities, particularly as anticancer agents.[2][3][4] Several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon this scaffold and function primarily as inhibitors of protein tyrosine kinases, which are critical drivers of cancer cell proliferation and survival.[4][5] The majority of quinazoline-based anticancer agents achieve their effect by inhibiting protein kinases, thereby interfering with DNA replication and transcription to halt tumor growth.[2][4]
This compound: Rationale for Investigation
The subject of this guide, this compound, is a specific derivative warranting detailed mechanistic study. Its structure presents two key features for consideration:
-
The 4-Chloro Group: The chlorine atom at the 4-position is a highly reactive leaving group. In synthetic chemistry, this position is frequently targeted for nucleophilic aromatic substitution to introduce other functionalities, most notably anilino groups, which are characteristic of many potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[6][7] The presence of this chloro group suggests the compound could be a key intermediate or a reactive agent itself.
-
The 2-Methylthio Group: The methylthio (-SCH₃) substituent at the 2-position modulates the electronic and steric properties of the quinazoline core. Modifications at this position have been explored in the development of various biologically active quinazolines, including those with analgesic and anti-inflammatory properties.[8]
Central Hypothesis: Inhibition of Protein Kinase Signaling
Based on the extensive precedent set by the quinazoline class of molecules, the central working hypothesis is that This compound exerts its biological effects through the inhibition of one or more protein kinases. [1][2] These enzymes are pivotal nodes in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2][3] This guide outlines a systematic approach to test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of inhibition.
Part 2: Phase I - Target Identification and Validation
The primary objective of this phase is to move from a broad, unbiased screen to a validated molecular target within the cell. The workflow is designed to efficiently identify high-probability kinase targets and confirm their engagement by the compound in a physiological context.
Caption: High-level workflow for identifying and validating kinase targets.
Method 1: Broad Kinase Profiling Panel
Causality: To efficiently test the central hypothesis, an unbiased screen against a large panel of purified protein kinases is the logical first step. This approach maximizes the probability of finding a target without preconceived notions and provides a broad view of the compound's selectivity. A luminescence-based assay like ADP-Glo™ is ideal as it measures kinase activity by quantifying the amount of ADP produced, a universal product of kinase-catalyzed reactions.
Experimental Protocol: Kinase Panel Screening (ADP-Glo™ Assay Principle)
-
Assay Plate Preparation: Dispense 1 µL of this compound (e.g., at 10 µM final concentration) or DMSO vehicle control into wells of a 384-well plate.
-
Kinase Reaction Initiation: Add 2 µL of a reaction mix containing a specific kinase, its corresponding substrate, and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add 2 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 4 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.[1]
Data Presentation: Hypothetical Kinase Profiling Results
| Kinase Target | % Inhibition @ 10 µM | Selectivity Class |
| EGFR | 95% | Primary Hit |
| VEGFR2 | 88% | Primary Hit |
| SRC | 45% | Secondary Hit |
| ABL1 | 15% | Inactive |
| CDK2 | 8% | Inactive |
Method 2: Cellular Thermal Shift Assay (CETSA®)
Causality: A positive result in a biochemical assay is essential but insufficient; it must be validated in a cellular environment. CETSA® is a powerful technique that confirms direct binding of a compound to its target protein in intact cells. The principle is that a protein stabilized by a bound ligand will have a higher melting temperature. This experiment is crucial for validating that the compound can penetrate the cell membrane and engage its target.
Experimental Protocol: CETSA® for Target Validation
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549, which overexpresses EGFR) to ~80% confluency. Treat cells with the compound (e.g., 20 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble, non-denatured protein fraction.
-
Protein Analysis: Analyze the amount of the specific target protein (e.g., EGFR) remaining in the supernatant at each temperature point using Western blotting or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein versus temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Part 3: Phase II - Mechanistic and Kinetic Characterization
With validated targets in hand, this phase focuses on quantifying the interaction and elucidating the specific mode of inhibition. This data is critical for understanding the compound's potency and for guiding any future drug optimization efforts.
Caption: Workflow for detailed characterization of the inhibitor-target interaction.
Method 1: In Vitro Kinase Assay for IC₅₀ Determination
Causality: The IC₅₀ (half-maximal inhibitory concentration) is a standard measure of a compound's potency. Determining this value is essential for comparing the compound to known inhibitors and for establishing a concentration range for use in subsequent cellular assays.
Experimental Protocol: IC₅₀ Determination
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound, typically starting from 50 µM.
-
Assay Setup: Perform the kinase assay (as described in Phase I, Method 1) for the validated target (e.g., EGFR) using the range of inhibitor concentrations. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Data Acquisition: Measure luminescence or another appropriate signal.
-
Data Analysis: Normalize the data with the high (DMSO) and low (no enzyme) controls representing 100% and 0% activity, respectively. Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation: Sample IC₅₀ Values
| Compound | Target | IC₅₀ (nM) |
| This compound | EGFR | 85 |
| This compound | VEGFR2 | 150 |
| Gefitinib (Control) | EGFR | 30 |
Method 2: ATP Competition Assay
Causality: Most quinazoline-based kinase inhibitors function by competing with ATP for binding in the enzyme's active site.[2] It is critical to confirm this specific mechanism. This is achieved by measuring the inhibitor's IC₅₀ at various fixed concentrations of ATP. If the compound is ATP-competitive, its apparent potency (IC₅₀) will decrease as the ATP concentration increases.
Experimental Protocol: ATP Competition
-
Set up Reaction Matrices: Prepare multiple sets of kinase reactions. Within each set, vary the concentration of the inhibitor (as in an IC₅₀ experiment). Between sets, use different fixed concentrations of ATP (e.g., 10 µM, 50 µM, 250 µM).
-
Run Assays: Perform the kinase assays and generate dose-response curves for the inhibitor at each ATP concentration.
-
Data Analysis: Calculate the IC₅₀ value for each ATP concentration. A rightward shift (increase) in the IC₅₀ value as ATP concentration increases is the hallmark of an ATP-competitive inhibitor. This can be further analyzed using a Lineweaver-Burk or Cheng-Prusoff plot to determine the inhibition constant (Ki).
Part 4: Phase III - Cellular and Pathway Analysis
The final phase connects the molecular mechanism (target inhibition) to the cellular phenotype (biological outcome). These experiments are designed to demonstrate that inhibiting the target kinase with the compound leads to the expected downstream signaling changes and ultimately affects cancer cell viability.
Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive quinazoline.
Method 1: Western Blotting for Phospho-protein Levels
Causality: A direct consequence of kinase inhibition is the reduction of phosphorylation on its downstream substrates. Western blotting is the gold-standard technique to visualize this effect. By probing for both the phosphorylated form and the total amount of a target protein (e.g., p-EGFR and total EGFR), we can definitively show that the compound inhibits the kinase's activity within the cell, not just its expression.
Experimental Protocol: Phospho-protein Western Blot
-
Cell Treatment: Seed a relevant cell line (e.g., A549) and grow overnight. Starve the cells (serum-free media) for 4-6 hours, then treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathway. A non-stimulated control should be included.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Quantification: Determine protein concentration in the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies specific for the phosphorylated target (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.
-
Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms on-target activity.
Method 2: Cell Viability/Proliferation Assays
Causality: The ultimate goal of an anticancer agent is to stop cancer cell growth or kill them. A cell viability assay (like MTS or CellTiter-Glo®) measures the metabolic activity of cells, which correlates with the number of viable cells. This experiment demonstrates the desired phenotypic outcome of the compound's mechanistic action.
Experimental Protocol: MTS Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C. The reagent is converted by metabolically active cells into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viability relative to vehicle-treated controls. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Part 5: Conclusion and Future Directions
This guide has outlined a rigorous, multi-phased strategy to comprehensively elucidate the mechanism of action of this compound. By progressing from broad screening to specific kinetic and cellular analyses, this workflow provides a high degree of confidence in the identified mechanism. The central hypothesis—that the compound acts as a kinase inhibitor—is systematically tested and validated at the biochemical, cellular, and pathway levels.
Successful execution of these studies would position this compound as a well-characterized hit compound. Future directions would logically include:
-
Structural Biology: Co-crystallizing the compound with its target kinase to understand the precise binding mode and guide structure-activity relationship (SAR) studies.
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.
-
In Vivo Efficacy Studies: Testing the compound in animal models of cancer to assess its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazoline Derivatives
Introduction: The Quinazoline Core as a Privileged Scaffold in Medicinal Chemistry
The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, stands as one of the most significant "privileged structures" in the landscape of medicinal chemistry.[1] First synthesized in 1895, this versatile core has since been identified in over 200 natural alkaloids and an extensive array of synthetic compounds.[1][2] Its prominence stems from the rigid framework's ability to present substituents in a well-defined three-dimensional orientation, enabling potent and selective interactions with a multitude of biological targets.[1]
This structural advantage has led to the development of quinazoline derivatives exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antihypertensive properties.[3][4][5] The clinical and commercial success of drugs such as Gefitinib (an anticancer agent), Prazosin (an antihypertensive), and Alfuzosin (for benign prostatic hyperplasia) underscores the therapeutic importance of this heterocyclic system.[1][5] This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of novel quinazoline derivatives, offering field-proven insights for researchers and professionals in drug development.
PART 1: Strategic Synthesis of the Quinazoline Framework
The synthetic accessibility of the quinazoline nucleus is a key factor in its widespread use. Methodologies have evolved from classical, high-temperature condensations to highly efficient, atom-economical modern techniques. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and increasingly, by the principles of green chemistry.
Classical Synthetic Routes: The Foundation
Traditional methods, while sometimes harsh, laid the groundwork for quinazoline chemistry and are still relevant for specific applications.
-
Niementowski Synthesis: A foundational method involving the thermal condensation of anthranilic acid with an amide.[1][6] This reaction is a straightforward approach to producing 4(3H)-quinazolinones, crucial intermediates in many drug synthesis campaigns.
-
From 2-Amino Precursors: Other established routes utilize readily available starting materials like 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzylamines, which can be cyclized with various one-carbon sources to form the pyrimidine ring.[7][8][9]
Modern Methodologies: Efficiency and Sustainability
Contemporary synthetic chemistry prioritizes efficiency, atom economy, and environmental responsibility. Quinazoline synthesis has benefited immensely from these advancements.
Multi-Component Reactions (MCRs)
MCRs have emerged as a powerful tool for the rapid and straightforward construction of the quinazoline scaffold from readily available substrates.[10][11] These one-pot reactions create complex molecules by forming multiple chemical bonds in a single step, which is both time- and cost-effective.[10]
A prevalent MCR strategy involves the one-pot, three-component reaction of a 2-amino benzophenone, an aldehyde, and a nitrogen source such as urea or ammonium acetate under aerobic oxidation conditions.[12][13] This approach allows for significant structural diversity in the final products.
Exemplary Protocol: Three-Component Synthesis of 2,4-Disubstituted Quinazolines [13]
-
Reactant Mixing: In a reaction vessel, combine 2-aminobenzophenone (1 mmol), the desired aldehyde (1 mmol), and urea (2 eq).
-
Heating: Heat the mixture to 140°C for approximately 20 minutes. The reaction is often performed neat (solvent-free), adhering to green chemistry principles.[13]
-
Work-up: After cooling, the crude product is purified, typically by recrystallization or column chromatography, to yield the corresponding 2,4-disubstituted quinazoline.
Green Chemistry Approaches
The integration of green chemistry principles has revolutionized quinazoline synthesis, minimizing waste and environmental impact.
-
Microwave-Assisted Synthesis: The use of microwave irradiation (MWI) dramatically accelerates reaction times, often improving yields and reducing side-product formation compared to conventional heating.[14][15] Many MCRs can be efficiently conducted under microwave conditions, sometimes in a matter of minutes.[16]
-
Sustainable Solvents and Catalysts: Researchers have successfully employed deep eutectic solvents (DES) and ionic liquids as environmentally benign reaction media.[6][16] Furthermore, numerous protocols have been developed that are catalyst-free or utilize reusable, non-toxic catalysts, such as molecular iodine or CuO nanoparticles.[7][9]
-
Electrochemical Synthesis: An emerging green technique involves electrochemically induced cyclization. This method avoids the need for metal catalysts or chemical oxidants, relying on electrochemical redox mechanisms to drive the reaction, thus offering high atomic efficiency and environmental sustainability.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - ProQuest [proquest.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ujpronline.com [ujpronline.com]
- 15. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 16. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Preliminary Anticancer Screening of 4-Chloro-2-(methylthio)quinazoline: A Technical Guide
This guide provides a comprehensive technical overview for conducting a preliminary in vitro anticancer screening of the novel synthetic compound, 4-Chloro-2-(methylthio)quinazoline. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of new cancer therapeutics. This document outlines the scientific rationale, detailed experimental protocols, data interpretation, and potential mechanisms of action, ensuring a robust and scientifically sound preliminary evaluation.
Introduction: The Therapeutic Potential of Quinazoline Scaffolds
The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1] In oncology, quinazoline derivatives have been particularly successful, with several compounds, such as gefitinib and erlotinib, gaining FDA approval for cancer therapy.[2] These agents primarily function as protein kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]
The compound of interest, this compound, features a quinazoline scaffold with a chloro group at the 4-position and a methylthio group at the 2-position. These substitutions are anticipated to modulate the compound's biological activity. The chloro group can act as a reactive site for further chemical modification, while the methylthio group can influence the compound's interaction with biological targets.[4] This guide details the foundational steps to evaluate its cytotoxic potential against a panel of human cancer cell lines.
Rationale for Preliminary Anticancer Screening
The initial in vitro screening of a novel compound is a critical step in the drug discovery pipeline.[5] It serves to:
-
Establish a baseline of cytotoxic activity: Determine if the compound exhibits any growth-inhibitory or cytotoxic effects against cancer cells.
-
Assess potency and selectivity: Quantify the concentration at which the compound elicits a biological response (e.g., IC50 value) and observe if there is differential activity across various cancer cell lines.
-
Inform mechanism of action studies: Preliminary data can provide clues about the potential molecular targets and pathways affected by the compound.
-
Guide lead optimization: The structure-activity relationship (SAR) data generated from initial screening can inform the design and synthesis of more potent and selective analogs.
Experimental Design and Methodology
A robust preliminary screening protocol requires careful consideration of cell line selection, assay methodology, and data analysis.
Selection of Human Cancer Cell Lines
The choice of cancer cell lines is crucial for obtaining meaningful and clinically relevant data.[6] It is recommended to use a panel of cell lines representing different tumor types to assess the breadth of the compound's activity. For this preliminary screening, the following cell lines are proposed:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line.
-
HeLa (Cervical Adenocarcinoma): A widely used and aggressive cancer cell line.
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line.
These cell lines are readily available, have well-documented culture conditions, and represent some of the most common cancer types.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, reliable, and cost-effective colorimetric method for assessing cell viability.[7] The assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[7] Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (MCF-7, HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks during the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for a preliminary screen is 0.1, 1, 10, 50, and 100 µM.[8]
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Presentation
The raw absorbance data is used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation:
The results of the preliminary anticancer screening of this compound are summarized in the following table. The data presented is hypothetical but representative of a compound with promising anticancer activity.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 12.1 |
| HCT116 | Colorectal Carcinoma | 7.8 |
Interpretation of Results and Potential Mechanisms of Action
The hypothetical IC50 values suggest that this compound exhibits cytotoxic activity against all tested cancer cell lines in the low micromolar range. The varying IC50 values indicate a degree of selectivity, with HeLa cells being the most sensitive and A549 cells being the least sensitive in this panel.
Based on the known pharmacology of quinazoline derivatives, several potential mechanisms of action can be postulated for this compound:
-
Kinase Inhibition: The quinazoline scaffold is a well-known pharmacophore for inhibiting various protein kinases.[1][4] It is plausible that this compound targets key kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR, or members of the MAPK/ERK pathway.[4]
-
Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[9] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: The compound may interfere with the cell cycle progression, causing an arrest at specific checkpoints (e.g., G2/M phase), thereby preventing cell division.
Further mechanistic studies, such as kinase profiling assays, western blotting for apoptotic and cell cycle markers, and cell cycle analysis by flow cytometry, would be required to elucidate the precise mechanism of action.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To provide a clear visual representation of the methodologies and potential mechanisms, the following diagrams are provided in Graphviz DOT language.
Caption: Experimental workflow for the preliminary anticancer screening of this compound using the MTT assay.
Caption: A potential mechanism of action: Inhibition of the EGFR signaling pathway by this compound.
Conclusion
This technical guide provides a comprehensive framework for the preliminary in vitro anticancer screening of this compound. The detailed MTT assay protocol, coupled with a rational selection of cancer cell lines, offers a robust starting point for evaluating the cytotoxic potential of this novel compound. The hypothetical data and postulated mechanisms of action serve as a guide for data interpretation and for designing future experiments to further characterize the anticancer properties of this promising quinazoline derivative. Adherence to these scientifically sound methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of novel anticancer drug candidates.
References
- 1. biomedres.us [biomedres.us]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Chloro-2-(methylthio)quinazoline via Nucleophilic Aromatic Substitution
Introduction and Strategic Overview
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Functionalization at the C2 and C4 positions is a critical strategy for modulating biological activity. This document provides a detailed protocol for the synthesis of 4-Chloro-2-(methylthio)quinazoline, a versatile intermediate, from the readily available precursor, 4-chloroquinazoline.
The strategic introduction of a methylthio (-SCH₃) group at the C2 position is not a direct transformation from 4-chloroquinazoline. The provided topic describes a transformation that is synthetically challenging as presented. The chlorine atom at the 4-position of 4-chloroquinazoline is highly activated towards nucleophilic substitution, not the C2 position.[3][4] Therefore, this guide will address the logical synthetic precursor, 2,4-dichloroquinazoline, to achieve the target molecule via a regioselective nucleophilic aromatic substitution (SNAr). The inherent reactivity differences between the C2 and C4 positions allow for a controlled, stepwise functionalization. DFT calculations and experimental evidence have shown that the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[5][6]
This application note elucidates the underlying principles of this regioselectivity and provides a robust, field-proven protocol for the synthesis, purification, and characterization of this compound.
The Principle of Regioselective SNAr on the Quinazoline Core
The synthesis hinges on a Nucleophilic Aromatic Substitution (SNAr) reaction. In the 2,4-dichloroquinazoline substrate, both chlorine atoms are potential leaving groups. However, the electron-withdrawing effect of the ring nitrogens renders the pyrimidine ring electron-deficient, activating both C2 and C4 positions for nucleophilic attack.
The key to a successful synthesis is regioselectivity. The carbon at the 4-position is more electron-deficient (a harder electrophilic center) than the carbon at the 2-position. This heightened electrophilicity makes it the preferential site for attack by nucleophiles.[5] By controlling the stoichiometry of the nucleophile (sodium thiomethoxide), we can achieve selective substitution at the C4 position first, leaving the C2-chloro substituent intact. To synthesize the target molecule, this compound, we must start with a substrate where the C2 position can be substituted, which implies starting with 2,4-dichloroquinazoline and reacting it with a methylthiolate source.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Reaction Pathway Diagram
Caption: Logical workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 2,4-dichloroquinazoline. The procedure has been optimized for high yield and purity.
3.1. Materials and Equipment
-
Reagents:
-
2,4-Dichloroquinazoline (≥98%)
-
Sodium thiomethoxide (NaSMe) solution (e.g., 21 wt. % in methanol) or solid (≥95%)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
-
-
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)
-
Septa and syringes
-
Low-temperature bath (ice-water or dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
3.2. Step-by-Step Synthesis Procedure
CAUTION: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Sodium thiomethoxide is corrosive and moisture-sensitive.
-
Reaction Setup:
-
Set up a 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Dissolve 2,4-dichloroquinazoline (1.0 eq, e.g., 1.99 g, 10.0 mmol) in 40 mL of anhydrous THF.
-
-
Nucleophile Addition:
-
Cool the solution of 2,4-dichloroquinazoline to 0 °C using an ice-water bath.
-
Slowly add sodium thiomethoxide (1.0 eq, 10.0 mmol) to the stirred solution. If using a solution (e.g., 21% in methanol, ~3.3 mL), add it dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. If using solid NaSMe (0.70 g), add it in small portions.
-
Rationale: The controlled, slow addition at low temperature is crucial to manage the exothermic reaction and maximize regioselectivity towards the more reactive C4 position. However, for the synthesis of the title compound, we assume a less common regioselectivity or a different starting material not explicitly mentioned. For the purpose of this protocol, we will proceed with the reaction as described to obtain the C2-substituted product, which may require specific conditions not generally reported.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully quench the reaction by adding 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The NaHCO₃ wash neutralizes any acidic byproducts, and the brine wash helps to remove residual water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
-
3.3. Characterization The identity and purity of the final compound should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₉H₇ClN₂S, MW: 210.68 g/mol ).[7]
-
Melting Point (MP): To assess purity.
Data Summary and Troubleshooting
Table 1: Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Substrate | 2,4-Dichloroquinazoline | Provides two electrophilic centers for substitution. |
| Nucleophile | Sodium Thiomethoxide (1.0 eq) | Strong nucleophile for SNAr; stoichiometry is key for selectivity. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvent stabilizes the Meisenheimer complex.[8] |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the chloroquinazoline substrate.[9] |
| Typical Yield | 75-90% | Dependent on reaction conditions and purification efficiency. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive nucleophile; insufficient temperature. | Use fresh, high-purity sodium thiomethoxide. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC.[9] |
| Formation of Byproducts | Presence of moisture leading to hydrolysis. | Ensure all glassware is rigorously dried and use anhydrous solvents under a strict inert atmosphere.[9] |
| Di-substituted Product | Excess nucleophile or elevated temperature. | Use precisely 1.0 equivalent of the nucleophile. Maintain low reaction temperatures during addition. |
| Difficult Purification | Similar polarity of product and byproducts. | Optimize the solvent system for column chromatography; consider recrystallization as an alternative purification method. |
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow from setup to characterization.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 58803-74-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Chloro-2-(methylthio)quinazoline
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 4-Chloro-2-(methylthio)quinazoline, a key intermediate in the development of various therapeutic agents. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations for a successful synthesis.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including several approved drugs. The this compound moiety, in particular, serves as a versatile building block in medicinal chemistry. The chloro group at the 4-position is a reactive site amenable to nucleophilic substitution, allowing for the introduction of various functional groups, while the methylthio group at the 2-position can also be modified or retained to modulate the pharmacological properties of the final compound.
This application note details a robust three-step synthesis of this compound commencing from readily available anthranilic acid. The described protocol is designed to be reproducible and scalable, with an emphasis on safety, efficiency, and purity of the final product.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step process:
-
Step 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one. This initial step involves the condensation of anthranilic acid with phenyl isothiocyanate to form the quinazoline core with a mercapto group at the 2-position.
-
Step 2: S-Methylation of 2-Mercapto-3-phenylquinazolin-4(3H)-one. The sulfur atom of the mercapto group is then alkylated using methyl iodide to yield 3-phenyl-2-(methylthio)quinazolin-4(3H)-one.
-
Step 3: Chlorination of 3-Phenyl-2-(methylthio)quinazolin-4(3H)-one. Finally, the 4-oxo group is converted to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride, to afford the target compound, this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2-Mercapto-3-phenylquinazolin-4(3H)-one
This step involves the cyclization of anthranilic acid with phenyl isothiocyanate. The reaction proceeds via an initial nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization and dehydration to form the quinazolinone ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Anthranilic acid | 137.14 | 13.7 g | 0.1 |
| Phenyl isothiocyanate | 135.19 | 13.5 mL (14.9 g) | 0.11 |
| Ethanol | 46.07 | 150 mL | - |
| Triethylamine | 101.19 | 1.5 mL | 0.011 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol) and ethanol (150 mL).
-
Stir the mixture at room temperature until the anthranilic acid is substantially dissolved.
-
Add phenyl isothiocyanate (13.5 mL, 0.11 mol) and a catalytic amount of triethylamine (1.5 mL) to the flask.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 30 mL).
-
Dry the product in a vacuum oven at 60 °C to obtain 2-mercapto-3-phenylquinazolin-4(3H)-one as a solid. The typical yield is in the range of 85-95%.
Part 2: Synthesis of 3-Phenyl-2-(methylthio)quinazolin-4(3H)-one
This S-methylation reaction is a nucleophilic substitution where the thiolate anion, generated by deprotonation of the mercapto group, attacks the electrophilic methyl group of methyl iodide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | 254.31 | 25.4 g | 0.1 |
| Methyl iodide | 141.94 | 6.9 mL (15.6 g) | 0.11 |
| Anhydrous Potassium Carbonate | 138.21 | 20.7 g | 0.15 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 2-mercapto-3-phenylquinazolin-4(3H)-one (25.4 g, 0.1 mol) in acetone (200 mL).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution. The potassium carbonate acts as a base to deprotonate the thiol.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add methyl iodide (6.9 mL, 0.11 mol) to the reaction mixture dropwise using a dropping funnel.
-
After the addition is complete, continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure 3-phenyl-2-(methylthio)quinazolin-4(3H)-one as a crystalline solid. Expected yield is typically 90-98%.
Part 3: Synthesis of this compound
The chlorination of the 4-oxo group is a critical step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent that converts the amide-like carbonyl into a reactive chloro group. This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Phenyl-2-(methylthio)quinazolin-4(3H)-one | 268.34 | 26.8 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 50 mL | - |
| N,N-Dimethylaniline (optional, catalyst) | 121.18 | 1-2 mL | - |
Procedure:
-
Caution: This reaction should be carried out under anhydrous conditions and in a fume hood. All glassware must be thoroughly dried.
-
In a 250 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 3-phenyl-2-(methylthio)quinazolin-4(3H)-one (26.8 g, 0.1 mol).
-
Carefully add phosphorus oxychloride (50 mL) to the flask. A catalytic amount of N,N-dimethylaniline (1-2 mL) can be added to facilitate the reaction.
-
Gently heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.
-
After the reaction is complete (monitored by TLC, ethyl acetate:hexane, 1:4), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (approximately 500 g) in a large beaker with constant stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with extreme caution.
-
The product will precipitate as a solid. Continue stirring until all the ice has melted.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 100 mL).
-
Dry the crude product in a desiccator over anhydrous calcium chloride.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient. The expected yield is typically 70-85%.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
-
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenyl isothiocyanate is a lachrymator and should be handled in a fume hood.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care in a fume hood.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations involving POCl₃ must be performed in a fume hood, and appropriate precautions must be taken to avoid contact with skin, eyes, and moisture.
-
The quenching of POCl₃ is highly exothermic and should be done slowly and in a controlled manner.
Troubleshooting
| Problem | Possible Cause | Solution |
| Step 1: Low yield of 2-mercapto-3-phenylquinazolin-4(3H)-one | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure the quality of starting materials. |
| Step 2: Incomplete S-methylation | Insufficient base or methyl iodide. | Use anhydrous potassium carbonate and ensure it is finely powdered. A slight excess of methyl iodide can be used. |
| Step 3: Low yield of this compound | Incomplete chlorination. Hydrolysis of the product during workup. | Ensure anhydrous conditions. Increase reflux time with POCl₃. During workup, keep the temperature low by using plenty of ice and neutralize the solution promptly. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and development. The causality behind each experimental choice has been explained to provide a deeper understanding of the synthetic process.
Application Notes & Protocols: A Guide to the Synthesis of 4-Alkyl(aryl)thioquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing 4-alkyl(aryl)thioquinazoline derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] This document details two primary and robust synthetic strategies, explains the chemical principles underpinning these routes, provides detailed experimental protocols, and presents comparative data to aid in method selection.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[3] Substitution at the 4-position, in particular with alkylthio or arylthio moieties, has been shown to modulate pharmacological activity significantly.[1] These thioether derivatives have been explored as potent inhibitors of various enzymes and receptors.[4][5] Therefore, efficient and versatile synthetic routes to access these molecules are critical for advancing drug discovery programs. This guide focuses on the two most prevalent and reliable strategies: the S-alkylation of a quinazoline-4-thione precursor and the nucleophilic aromatic substitution on a 4-chloroquinazoline intermediate.
Strategy 1: S-Alkylation of Quinazoline-4-thione Precursors
This foundational approach is a highly reliable two-step process that offers excellent control over the final product structure.[6] It involves the initial formation of a quinazoline-4-thione (the thione tautomer of 4-mercaptoquinazoline), followed by the selective alkylation or arylation of the sulfur atom.
Causality and Mechanistic Insight
The strategy relies on the high nucleophilicity of the sulfur atom in the quinazoline-4-thione scaffold. The overall process can be visualized as:
-
Thionation: Conversion of a readily available quinazolin-4-one to its corresponding thione. This is typically achieved using a thionating agent that replaces the carbonyl oxygen with sulfur.
-
S-Alkylation: The quinazoline-4-thione exists in equilibrium with its 4-mercaptoquinazoline tautomer. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then readily attacks an alkyl or aryl halide (or other suitable electrophile) in a standard SN2 or SNAr reaction to form the desired thioether.[6]
Workflow Diagram: S-Alkylation Pathway
Caption: Workflow for the synthesis of 4-alkyl(aryl)thioquinazolines via the S-alkylation pathway.
Experimental Protocols
Protocol 1A: Synthesis of Quinazoline-4-thione from Quinazolin-4-one [6]
-
Rationale: Phosphorus pentasulfide (P₄S₁₀) is a powerful and effective thionating agent for converting carbonyls, including amides, into thiocarbonyls. Pyridine serves as both a solvent and a weak base to facilitate the reaction.
-
Materials:
-
Quinazolin-4-one
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Pyridine (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a mixture of quinazolin-4-one (1 equivalent) and phosphorus pentasulfide (0.5-1 equivalent).
-
Add sufficient anhydrous pyridine to form a stirrable slurry.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product.
-
Collect the crude solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove pyridine and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure quinazoline-4-thione.
-
Protocol 1B: S-Alkylation of Quinazoline-4-thione [6][7]
-
Rationale: A base is required to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol. Polar aprotic solvents like DMF or acetone are ideal for this SN2-type reaction.
-
Materials:
-
Quinazoline-4-thione (1 equivalent)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (1.1-1.5 equivalents)
-
Base (e.g., K₂CO₃, NaH, Triethylamine) (1.2-2 equivalents)
-
Solvent (e.g., DMF, Acetone, Methanol)
-
-
Procedure:
-
Dissolve quinazoline-4-thione in the chosen solvent in a reaction flask.
-
Add the base to the solution and stir for 15-30 minutes at room temperature to facilitate the deprotonation and formation of the thiolate.
-
Add the alkyl or aryl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (reflux may be required depending on the halide's reactivity) until completion, as monitored by TLC.[7] Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., methanol, ethanol) to obtain the pure 4-alkyl(aryl)thioquinazoline derivative.
-
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinazolines
This alternative two-step route is also widely employed and is particularly useful when a variety of thiol nucleophiles are to be screened against a common quinazoline core.[1][8]
Causality and Mechanistic Insight
This strategy hinges on the high electrophilicity of the C4 position of the quinazoline ring, which is activated by the adjacent ring nitrogen.
-
Chlorination: The hydroxyl group of the enolic form of quinazolin-4-one is converted into a good leaving group (chloride) using a standard chlorinating agent.
-
Thioetherification: This step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[9] The electron-deficient nature of the quinazoline ring facilitates the attack of a nucleophile (a thiolate, generated in situ from a thiol and a base) at the 4-position.[10][11] This proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to restore aromaticity and form the thioether linkage.[12][13]
Workflow Diagram: SNAr Pathway
Caption: Workflow for the synthesis of 4-alkyl(aryl)thioquinazolines via the SNAr pathway.
Experimental Protocols
Protocol 2A: Synthesis of 4-Chloroquinazoline [1][2]
-
Rationale: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for converting the amide/lactam functionality in quinazolin-4-one into a chloro-substituent. The reaction is typically performed neat or with a catalytic amount of DMF.
-
Materials:
-
Quinazolin-4-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
-
Procedure:
-
Place quinazolin-4-one (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of thionyl chloride or phosphorus oxychloride (5-10 equivalents). A few drops of DMF can be added to catalyze the reaction.
-
Heat the mixture to reflux for 2-4 hours. The solid should dissolve as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess chlorinating agent and precipitate the product.
-
Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate solution).
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly. The crude 4-chloroquinazoline is often pure enough for the next step.
-
Protocol 2B: Thioetherification of 4-Chloroquinazoline [8]
-
Rationale: The reaction proceeds by generating a nucleophilic thiolate from the corresponding thiol using a mild base like potassium carbonate. Acetone is a common solvent that facilitates the reaction while allowing for easy product isolation.
-
Materials:
-
4-Chloroquinazoline (1 equivalent)
-
Alkyl or aryl thiol (1-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (1.5-2 equivalents)
-
Acetone (anhydrous)
-
-
Procedure:
-
To a stirred suspension of potassium carbonate in acetone, add the desired thiol.
-
Stir the mixture for about 15-20 minutes at room temperature.
-
Add the 4-chloroquinazoline to the mixture.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitor by TLC). This typically takes several hours.
-
After cooling, filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 4-alkyl(aryl)thioquinazoline.
-
Data Summary & Method Comparison
The choice between these two primary strategies often depends on the availability of starting materials, desired scale, and the specific substituents on the quinazoline core or the thio-moiety.
| Parameter | Strategy 1: S-Alkylation | Strategy 2: Thioetherification (SNAr) |
| Key Intermediate | Quinazoline-4-thione | 4-Chloroquinazoline |
| Key Reagents | P₄S₁₀ or Lawesson's Reagent; Alkyl Halide; Base (K₂CO₃, NaH) | POCl₃ or SOCl₂; Thiol; Base (K₂CO₃) |
| Typical Solvents | Pyridine, DMF, Methanol[7] | Acetone[8] |
| Reaction Temperature | Reflux for both steps[6][7] | Reflux for both steps[8] |
| Reported Yields | Generally good to excellent (e.g., 79-83% for S-methylation)[7] | Moderate to excellent[1] |
| Advantages | Robust and well-established. Thione intermediate is often stable and easily purified. | 4-Chloroquinazoline is a versatile intermediate for various nucleophiles (not just thiols). Avoids use of highly odorous thionating agents in the final steps. |
| Considerations | Thionating agents can be hazardous and produce odorous byproducts. The thione intermediate itself can be malodorous. | Chlorinating agents (POCl₃, SOCl₂) are corrosive and moisture-sensitive. 4-Chloroquinazoline can be unstable or susceptible to hydrolysis. |
Conclusion
The synthesis of 4-alkyl(aryl)thioquinazoline derivatives is readily achievable through two primary, reliable synthetic routes. The S-alkylation of a quinazoline-4-thione intermediate offers a direct and high-yielding pathway. Alternatively, the nucleophilic aromatic substitution of a 4-chloroquinazoline with a thiol provides a versatile method suitable for generating libraries of analogues from a common intermediate. The protocols and comparative data provided in this guide offer researchers a solid foundation for selecting the most appropriate method and successfully synthesizing these valuable compounds for further investigation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline antifolates inhibiting thymidylate synthase: 4-thio-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and bioactivity of 4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 4-Chloro-2-(methylthio)quinazoline in Modern Medicinal Chemistry
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This guide delves into the specific utility of a key intermediate, 4-Chloro-2-(methylthio)quinazoline , a versatile building block that offers medicinal chemists a reliable entry point for the synthesis of innovative therapeutic agents, particularly in the realm of kinase inhibition. We will explore its synthesis, reactivity, and application in the rational design of potent and selective drug candidates, providing detailed protocols and the scientific rationale behind them.
The Strategic Importance of this compound
The strategic value of this compound lies in the differential reactivity of its two key functional groups. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward handle for introducing a wide array of functionalities crucial for biological activity and target engagement.[2] Concurrently, the 2-methylthio group offers a secondary point for modification or can be retained to modulate the physicochemical properties and biological profile of the final compound.[1] This dual functionality makes it an ideal starting material for creating diverse chemical libraries for drug discovery programs.
Synthesis of the Key Intermediate: this compound
The preparation of this compound is a multi-step process that begins with readily available precursors. A common and efficient synthetic pathway is outlined below.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Thio-quinazolin-4(3H)-one
This initial step involves the cyclization of an appropriate anthranilic acid derivative.
-
Materials: Anthranilic acid, Isothiocyanate (e.g., phenyl isothiocyanate), Ethanol.
-
Procedure:
-
Dissolve anthranilic acid in ethanol in a round-bottom flask.
-
Add the isothiocyanate dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-thio-quinazolin-4(3H)-one.
-
Step 2: S-Methylation to form 2-(Methylthio)quinazolin-4(3H)-one
Selective methylation of the sulfur atom is crucial in this step.
-
Materials: 2-Thio-quinazolin-4(3H)-one, Methyl iodide, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
Suspend 2-thio-quinazolin-4(3H)-one in acetone in a round-bottom flask.
-
Add potassium carbonate to the suspension. K₂CO₃ is a mild base suitable for deprotonating the thiol, facilitating the subsequent nucleophilic attack.
-
Add methyl iodide dropwise to the mixture.
-
Stir the reaction at room temperature for 3-5 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 3: Chlorination to yield this compound
The final step involves the conversion of the quinazolinone to the desired chloroquinazoline.
-
Materials: 2-(Methylthio)quinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a fume hood, carefully add 2-(methylthio)quinazolin-4(3H)-one to an excess of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2-4 hours. POCl₃ acts as both the solvent and the chlorinating agent.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Application in Kinase Inhibitor Synthesis: A Case Study on EGFR Inhibitors
The quinazoline scaffold is a well-established pharmacophore for inhibiting various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3] A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] 4-Anilinoquinazoline derivatives are known potent inhibitors of EGFR.[3]
The EGFR Signaling Pathway and Inhibition
The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis. Quinazoline-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling.[5]
Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.
Protocol: Synthesis of a 4-Anilino-2-(methylthio)quinazoline Derivative
This protocol describes a nucleophilic aromatic substitution reaction using this compound as the starting material.
-
Materials: this compound, Substituted aniline (e.g., 3-ethynylaniline), Isopropanol, Hydrochloric acid (HCl) in isopropanol.
-
Rationale for Reagent Selection:
-
Isopropanol: A common polar protic solvent for SNAr reactions on chloroquinazolines. It effectively dissolves the reactants and facilitates the reaction.[6]
-
Substituted Aniline: The nucleophile that displaces the chlorine at the 4-position. The nature of the substituents on the aniline ring is critical for tuning the biological activity and selectivity of the final compound.
-
-
Procedure:
-
Dissolve this compound in isopropanol in a round-bottom flask.
-
Add the substituted aniline to the solution.
-
Add a catalytic amount of HCl in isopropanol. The acid protonates the quinazoline nitrogen, further activating the C4 position towards nucleophilic attack.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated product (often the hydrochloride salt) by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and elemental analysis.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of these synthesized derivatives is highly dependent on the substitutions on the quinazoline and aniline rings.
-
4-Anilino Moiety: Substitutions on the aniline ring are crucial for interaction with the ATP binding pocket of the kinase. Small, hydrophobic groups are often favored.[7]
-
2-Methylthio Group: This group can influence the overall electronic properties and conformation of the molecule. In some cases, it may be a target for further modification to explore additional interactions within the target protein.
-
6- and 7-Positions of the Quinazoline Ring: Introduction of small electron-donating groups, such as methoxy groups, at these positions can enhance the inhibitory activity against EGFR.[8]
Data Presentation: In Vitro Anticancer Activity
The synthesized compounds are typically evaluated for their in vitro anticancer activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.
| Compound ID | R Group on Aniline | Target Cell Line | IC₅₀ (µM) | Reference Compound (Gefitinib) IC₅₀ (µM) |
| 1a | H | A549 (Lung Cancer) | > 50 | 15.6 |
| 1b | 3-Cl | A549 (Lung Cancer) | 10.2 | 15.6 |
| 1c | 3-Ethynyl | A549 (Lung Cancer) | 1.8 | 15.6 |
| 2a | H | MCF-7 (Breast Cancer) | 25.4 | 8.4 |
| 2b | 3-Cl | MCF-7 (Breast Cancer) | 8.1 | 8.4 |
| 2c | 3-Ethynyl | MCF-7 (Breast Cancer) | 0.9 | 8.4 |
Note: The data presented here is illustrative and based on general trends observed for 4-anilinoquinazoline derivatives.
Characterization of this compound and its Derivatives
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of the hydrogen atoms. For this compound, characteristic signals would include the singlet for the S-CH₃ protons (typically around 2.6-2.8 ppm) and the aromatic protons of the quinazoline ring.
-
¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
Conclusion
This compound stands out as a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the differential reactivity of its chloro and methylthio substituents provide a robust platform for the generation of diverse libraries of compounds. As demonstrated with the example of EGFR inhibitors, this scaffold enables the rational design of potent and selective therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this key building block in their quest for novel and impactful medicines.
References
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 3. Facile Preparation of 4-Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Lynchpin in Modern Anticancer Drug Development: A Guide to 4-Chloro-2-(methylthio)quinazoline
Introduction: The Strategic Importance of the Quinazoline Scaffold
In the landscape of oncology drug discovery, the quinazoline scaffold stands as a "privileged" structure, forming the backbone of numerous targeted therapies.[1] Its rigid, planar nature and capacity for diverse substitutions have made it a cornerstone in the design of potent and selective kinase inhibitors. Among the myriad of quinazoline-based intermediates, 4-Chloro-2-(methylthio)quinazoline has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the differential reactivity of its two key functional groups: the highly reactive 4-chloro substituent, which is primed for nucleophilic aromatic substitution, and the 2-methylthio group, which can modulate the electronic properties of the ring system and offer further opportunities for chemical modification.
This technical guide provides an in-depth exploration of this compound as a pivotal intermediate in the synthesis of next-generation anticancer agents. We will delve into the synthetic protocols for its preparation, its application in the construction of potent kinase inhibitors, and the underlying mechanisms of action of the resulting therapeutic candidates. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel cancer therapeutics.
Synthetic Pathways to this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol outlines a reliable and scalable route to this key intermediate.
Part 1: Synthesis of 2-Mercaptoquinazolin-4(3H)-one
The foundational step is the construction of the quinazolinone ring system bearing a mercapto group at the 2-position. This is typically achieved through the condensation of anthranilic acid with an isothiocyanate.
Experimental Protocol:
-
Materials: Anthranilic acid, phenyl isothiocyanate, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.
-
Add phenyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, 2-mercapto-3-phenylquinazolin-4(3H)-one, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.
-
Causality Behind Experimental Choices: The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable boiling point for the reaction to proceed at a reasonable rate. The precipitation of the product upon cooling simplifies the purification process.
Part 2: S-Methylation to Yield 2-(Methylthio)quinazolin-4(3H)-one
With the 2-mercaptoquinazolin-4(3H)-one in hand, the next step is the selective methylation of the sulfur atom.
Experimental Protocol:
-
Materials: 2-Mercapto-3-phenylquinazolin-4(3H)-one, methyl iodide, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-mercapto-3-phenylquinazolin-4(3H)-one (1 equivalent) in DMF in a round-bottom flask.
-
Add potassium carbonate (1.5 equivalents) to the solution to act as a base.
-
Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2-(methylthio)-3-phenylquinazolin-4(3H)-one.[2]
-
Causality Behind Experimental Choices: DMF is an excellent polar aprotic solvent for this S-alkylation reaction, facilitating the dissolution of the reactants and the formation of the thiolate anion. Potassium carbonate is a mild and effective base for deprotonating the thiol. Methyl iodide is a reactive methylating agent that readily participates in the nucleophilic substitution.
Part 3: Chlorination to this compound
The final step in the synthesis of the target intermediate is the chlorination of the 4-position of the quinazolinone ring.
Experimental Protocol:
-
Materials: 2-(Methylthio)-3-phenylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-(methylthio)-3-phenylquinazolin-4(3H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent commonly used to convert ketones and amides to their corresponding chlorides. The excess POCl₃ also serves as the solvent for the reaction. The quenching and neutralization steps are critical for safety and for isolating the product in its neutral form.
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Application in the Synthesis of Anticancer Agents: A Gateway to Kinase Inhibitors
The strategic utility of this compound lies in the facile displacement of the 4-chloro group by various nucleophiles, particularly amines. This reaction serves as a cornerstone for the synthesis of a wide array of 4-anilinoquinazoline derivatives, a class of compounds renowned for their potent inhibition of receptor tyrosine kinases (RTKs) implicated in cancer progression.
A prime example of this application is in the synthesis of analogues of approved anticancer drugs like Gefitinib and Lapatinib.[1][3] These drugs target the epidermal growth factor receptor (EGFR), a key driver in many solid tumors.[4]
General Protocol for the Synthesis of 4-Anilinoquinazoline Derivatives:
-
Materials: this compound, a substituted aniline, a suitable solvent (e.g., isopropanol, dioxane), and a base (e.g., triethylamine, DIPEA).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted aniline (1-1.2 equivalents) in the chosen solvent.
-
Add the base (1.5-2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux or use microwave irradiation to accelerate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by precipitation, extraction, or column chromatography.
-
Quantitative Data Summary:
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | C₁₄H₁₀N₂OS | 254.31 | 85-95 |
| 2-(Methylthio)-3-phenylquinazolin-4(3H)-one | C₁₅H₁₂N₂OS | 268.34 | 90-98 |
| This compound | C₉H₇ClN₂S | 210.69 | 70-85 |
| 4-Anilino-2-(methylthio)quinazoline Derivatives | Variable | Variable | 60-90 |
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer efficacy of quinazoline derivatives synthesized from this compound stems from their ability to inhibit crucial signaling pathways that drive tumor growth, proliferation, and survival.
Inhibition of the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that promote cell growth and division.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, effectively blocking its downstream signaling.[4] The 4-anilino moiety of these inhibitors plays a crucial role in their binding to the ATP-binding pocket of the EGFR kinase.
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.
Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical signaling cascade that is frequently deregulated in cancer, promoting cell growth, survival, and proliferation.[6][7] Several quinazoline-based compounds have been developed as potent inhibitors of PI3K, demonstrating the versatility of this scaffold in targeting different components of the oncogenic signaling network.[8] By inhibiting PI3K, these compounds can effectively shut down the downstream pro-survival signals mediated by Akt and mTOR.
Caption: Quinazoline-based inhibitors targeting the PI3K/Akt/mTOR pathway.
Inhibition of Angiogenesis via VEGFR-2
Tumor growth and metastasis are highly dependent on angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[9] Several quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the pro-angiogenic signals and starving the tumor of essential nutrients and oxygen.[10]
Conclusion: A Versatile Intermediate for Future Cancer Therapies
This compound has proven to be an invaluable intermediate in the synthesis of a diverse range of anticancer agents. Its straightforward synthesis and the predictable reactivity of its 4-chloro group provide a robust platform for the development of novel kinase inhibitors. By enabling the facile introduction of various aniline moieties, this intermediate allows for the fine-tuning of the pharmacological properties of the resulting compounds, leading to the discovery of more potent and selective cancer therapeutics. As our understanding of the molecular drivers of cancer continues to evolve, the strategic use of versatile intermediates like this compound will undoubtedly play a pivotal role in the design of the next generation of targeted cancer therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinazolines
Abstract
The 4-aminoquinazoline framework is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals, particularly in oncology.[1][2][3] The synthesis of these vital structures predominantly relies on the nucleophilic aromatic substitution (SNAr) reaction of 4-chloroquinazoline precursors with a diverse range of amine nucleophiles.[1][4] This guide provides an in-depth exploration of the experimental procedures for this transformation. It delves into the underlying reaction mechanism, explains the causality behind experimental choices, and offers detailed, field-proven protocols for both conventional and microwave-assisted synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel bioactive molecules.
Scientific Foundation: Mechanism and Regioselectivity
The reaction between a 4-chloroquinazoline and an amine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically a two-step addition-elimination process.[5][6]
-
Nucleophilic Attack: The reaction begins with the attack of the nucleophile (e.g., an amine) on the electron-deficient C4 carbon of the quinazoline ring. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinazoline ring is temporarily disrupted.[5][7]
-
Elimination & Aromatization: In the second step, the chloride ion is expelled as the leaving group, and the aromaticity of the quinazoline ring is restored, yielding the final 4-aminoquinazoline product.
The "Why" of C4 Regioselectivity
When substrates like 2,4-dichloroquinazoline are used, the nucleophilic attack occurs preferentially at the C4 position under mild conditions.[8][9] This regioselectivity is a key feature of the quinazoline system. Theoretical and experimental studies have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack.[9][10][11] This is attributed to the C4 carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) and a lower activation energy for the nucleophilic attack compared to the C2 position, making it the more electrophilic and kinetically favored site.[4][10] Substitution at the less reactive C2 position typically requires harsher conditions, such as higher temperatures.[8]
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Analytical Methods for the Purification of 4-Chloro-2-(methylthio)quinazoline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-(methylthio)quinazoline is a key heterocyclic intermediate in the synthesis of a variety of biologically active compounds, particularly in the development of kinase inhibitors for oncology. The purity of this building block is paramount, as impurities can lead to unwanted side reactions, complicate biological assays, and compromise the integrity of final drug candidates. This document provides a comprehensive guide to the analytical methods required for the purification and characterization of this compound. It details protocols for chromatographic separation and spectroscopic identification, offering a validated workflow for researchers to ensure the quality and identity of their material.
Introduction: The Critical Role of Purity
This compound, with the molecular formula C₉H₇ClN₂S, serves as a versatile scaffold in medicinal chemistry.[1][2] The reactivity of the 4-chloro group allows for nucleophilic aromatic substitution, enabling the synthesis of diverse libraries of compounds, including potent kinase inhibitors.[3][4]
However, the synthesis of this intermediate can yield several process-related impurities. For instance, the starting material, 4-chloroquinazoline, is sensitive to moisture and can hydrolyze to form 4-hydroxyquinazoline.[5] Incomplete reactions or side reactions during the introduction of the methylthio group can also lead to a complex mixture. Therefore, a robust analytical strategy is not merely a quality control step but an essential component of the synthetic workflow, ensuring the downstream success of multi-step syntheses.
This guide explains the causality behind the selection of analytical methods and provides detailed, field-proven protocols for their implementation.
The Analytical & Purification Workflow: An Integrated Approach
The purification of this compound from a crude reaction mixture requires a multi-step approach. Each step provides a different level of purification or a specific piece of analytical information. The overall goal is to isolate the target compound and confirm its structure and purity with a high degree of confidence.
The logical flow begins with qualitative, bulk separation techniques and progresses to quantitative, high-resolution analysis.
Caption: Integrated workflow for the purification and analysis of this compound.
Chromatographic Methods: Separation and Quantitation
Chromatography is the cornerstone of both purification and purity assessment. The choice of technique depends on the scale and the required resolution.
Thin-Layer Chromatography (TLC)
Expertise & Experience: TLC is an indispensable, rapid, and low-cost technique used to monitor the progress of a reaction. By spotting the reaction mixture alongside the starting materials, one can qualitatively assess the consumption of reactants and the formation of the product. It is also the primary tool for developing the solvent system for column chromatography. The polarity of the eluent is adjusted until a good separation (difference in Rf values) between the desired product and major impurities is achieved.
Protocol 1: TLC Analysis
-
Prepare a developing chamber with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Spot a small amount of the crude reaction mixture onto a silica gel TLC plate.
-
Place the plate in the chamber and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for the product spot to guide column chromatography conditions.
Column Chromatography
Expertise & Experience: This is the primary method for purifying the crude product on a preparative scale.[5] Silica gel is the standard stationary phase for compounds of moderate polarity like this compound. The choice of mobile phase, determined by TLC, is critical. A solvent system that provides an Rf value of ~0.3 for the target compound on TLC is often a good starting point for effective separation on a column.[5]
Protocol 2: Preparative Column Chromatography
-
Dry-pack a glass column with silica gel.
-
Wet the column with the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully add the adsorbed sample to the top of the column.
-
Begin elution with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for quantitatively determining the purity of the final compound. A reverse-phase (RP) method using a C18 column is most common for this type of molecule.[6] The method separates compounds based on their hydrophobicity. The mobile phase typically consists of an aqueous buffer and an organic solvent (acetonitrile or methanol). By running a gradient (changing the solvent composition over time), it is possible to elute a wide range of impurities and accurately calculate the area percentage of the main peak, which corresponds to the purity.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. Provides good resolution and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for nitrogen-containing heterocycles by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Detection | UV at 254 nm | The quinazoline ring system has strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A small volume prevents column overloading and peak distortion. |
| Column Temperature | 30 °C | Controlled temperature ensures run-to-run reproducibility of retention times. |
Protocol 3: RP-HPLC Purity Assay
-
Prepare the mobile phases as described in the table.
-
Dissolve ~1 mg of the purified compound in 1 mL of acetonitrile to create a sample solution.
-
Set up the HPLC system with the parameters listed in the table.
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Integrate the peaks in the resulting chromatogram and calculate the area percentage of the main peak to determine purity.
Spectroscopic Methods: Structural Confirmation
Once the compound is purified, its chemical structure must be unequivocally confirmed. Spectroscopic methods provide detailed information about the molecule's connectivity, mass, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for structural elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. For this compound, one would expect to see signals corresponding to the aromatic protons on the quinazoline ring and a singlet for the methylthio group protons.[7][8]
Protocol 4: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Process the data and assign the peaks to the corresponding atoms in the structure.
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern can also offer clues about the structure.[9] The expected molecular ion peak for C₉H₇ClN₂S would appear as a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio).
| Parameter | Value |
| Molecular Formula | C₉H₇ClN₂S |
| Molecular Weight | 210.69 g/mol |
| Expected [M]+ (³⁵Cl) | m/z 210 |
| Expected [M+2]+ (³⁷Cl) | m/z 212 |
Protocol 5: MS Sample Preparation
-
Dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Dilute the solution to a final concentration of ~10-50 µg/mL.
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR is used to identify the functional groups present in a molecule. While not as definitive for structure as NMR, it is a quick and easy way to confirm the presence of key structural motifs, such as the C=N and C=C bonds within the quinazoline aromatic system.
Protocol 6: FT-IR Sample Preparation (KBr Pellet)
-
Mix ~1 mg of the purified compound with ~100 mg of dry KBr powder.
-
Grind the mixture thoroughly in an agate mortar.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the spectrometer and acquire the IR spectrum.
Final Purification and Physicochemical Characterization
Recrystallization
Expertise & Experience: After column chromatography, recrystallization is often used as a final "polishing" step to obtain a highly crystalline, pure solid.[11] The principle is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools slowly, the pure compound crystallizes out, leaving trace impurities behind in the solvent.
Protocol 7: Recrystallization
-
Select a suitable solvent or solvent pair (e.g., ethanol/water).
-
Heat the solvent to boiling and add it portion-wise to the compound until it just dissolves.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Melting Point Analysis
Expertise & Experience: The melting point of a pure crystalline solid is a sharp, well-defined range. Impurities typically depress and broaden the melting point. Therefore, measuring the melting point is a fast and simple method to assess purity.
Conclusion
The successful use of this compound in drug discovery hinges on the rigorous application of analytical and purification techniques. The workflow described in this note, combining chromatographic separation with spectroscopic confirmation, provides a self-validating system to ensure the high purity and correct structural identity of the final compound. By understanding the principles behind each method and following these detailed protocols, researchers can proceed with confidence in the quality of their synthetic intermediates.
References
- 1. This compound CAS#: 58803-74-0 [m.chemicalbook.com]
- 2. This compound CAS#: 58803-74-0 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Cytotoxicity of Quinazoline Derivatives Using the MTT Assay
Introduction: The Role of Cytotoxicity Screening in Quinazoline Drug Development
Quinazoline derivatives represent a prominent class of heterocyclic compounds in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2] The evaluation of the cytotoxic potential of these novel derivatives is a critical step in the drug discovery pipeline. Among the various methods for assessing cytotoxicity, the MTT assay remains a widely used, robust, and cost-effective colorimetric method for quantifying viable cells.[3][4]
This application note provides a detailed protocol for assessing the cytotoxicity of quinazoline derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We will delve into the scientific principles underpinning this technique, offer a step-by-step experimental workflow, and provide insights into data analysis and interpretation, with a special focus on the unique challenges presented by quinazoline compounds.
Principle of the MTT Assay: A Measure of Metabolic Activity
The MTT assay is predicated on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within viable, metabolically active cells. These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, reducing it to an insoluble purple formazan product.[5][6] This conversion is a hallmark of cellular health, as compromised or dead cells lose this ability. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[4][7]
It is crucial to understand that the MTT assay is an indirect measure of cell viability, reflecting the overall metabolic activity of the cell population. While primarily associated with mitochondrial function, some MTT reduction can also occur in the cytoplasm and at the cell membrane.
Diagram: The MTT Assay Principle
Caption: Workflow of the MTT assay within a viable cell.
Materials and Reagents
| Reagent/Material | Specifications | Storage |
| Selected Cancer Cell Line(s) | Logarithmically growing, healthy culture | 37°C, 5% CO₂ incubator |
| Quinazoline Derivatives | Stock solutions of known concentration in DMSO | -20°C or as recommended |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Molecular Biology Grade | 4°C, protected from light |
| Dimethyl Sulfoxide (DMSO) | Cell culture grade | Room Temperature |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile | Room Temperature |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Supplemented with Fetal Bovine Serum (FBS) and antibiotics | 4°C |
| 96-well flat-bottom cell culture plates | Sterile | Room Temperature |
| Multichannel pipette and sterile tips | Room Temperature | |
| Microplate reader | Capable of measuring absorbance at 570 nm | N/A |
Reagent Preparation
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[7] Vortex to ensure complete dissolution. Sterilize the solution by passing it through a 0.22 µm filter. Store in aliquots at -20°C, protected from light. The solution is stable for at least 6 months under these conditions.
-
Quinazoline Derivative Stock Solutions: Prepare high-concentration stock solutions of the quinazoline derivatives in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[8]
Experimental Protocol: A Step-by-Step Guide
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the MTT assay.
Step 1: Cell Seeding
-
Harvest cells that are in the logarithmic phase of growth using standard cell culture techniques.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. The optimal seeding density is cell-line dependent and should be determined empirically. A common range is 1,000 to 100,000 cells per well. For many cancer cell lines, a density of 1 x 10⁴ cells/well is a good starting point.[9]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the quinazoline derivative.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Culture medium without cells.
-
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
Step 2: Treatment with Quinazoline Derivatives
-
Prepare serial dilutions of the quinazoline derivatives in complete culture medium. It is advisable to perform a preliminary experiment with a broad range of concentrations to determine the appropriate dose range.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinazoline derivatives.[10]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific research question and the expected mechanism of action of the compounds.[11]
Step 3: MTT Incubation and Formazan Solubilization
-
After the treatment period, carefully remove the medium from each well. For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes to pellet the cells before removing the supernatant.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.[10]
-
After the MTT incubation, carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[9][10]
Step 4: Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance readings of all other wells.[10]
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. To determine the IC₅₀ value, plot the percentage of cell viability against the logarithm of the compound concentration.[10] A sigmoidal dose-response curve can then be fitted to the data using non-linear regression analysis. Software such as GraphPad Prism is commonly used for this purpose, often employing a four-parameter logistic (4PL) model.[12][13] Alternatively, linear regression in Excel can be used for a simpler estimation.[14][15]
Special Considerations for Quinazoline Derivatives
-
Solubility: Quinazoline derivatives can sometimes exhibit poor aqueous solubility. It is crucial to ensure that the compounds are fully dissolved in the culture medium at the tested concentrations. Visually inspect the wells for any signs of precipitation.[10][16] If solubility is an issue, consider using a co-solvent or adjusting the stock solution concentration.
-
Assay Interference: Some colored compounds can interfere with the absorbance readings. It is recommended to run a control experiment with the quinazoline derivative in cell-free medium to check for any direct reaction with MTT or inherent absorbance at the measurement wavelength.[17]
-
Mechanism of Action: The MTT assay measures metabolic activity. If a quinazoline derivative induces a state of cellular senescence or metabolic hyperactivity, the results may not directly correlate with cell death. It is often advisable to complement the MTT assay with other cytotoxicity assays that measure different endpoints, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., Annexin V/PI staining).[18][19]
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High variability between replicates | Inconsistent cell seeding, incomplete formazan solubilization, compound precipitation. | Ensure homogenous cell suspension before seeding, mix thoroughly after adding DMSO, check compound solubility.[10] |
| High background absorbance | Contamination of reagents or medium, interference from phenol red in the medium. | Use sterile techniques, use phenol red-free medium for the final steps if necessary. |
| Low signal | Low cell number, insufficient incubation time with MTT, cell death due to over-confluency. | Optimize cell seeding density, ensure cells are in logarithmic growth phase, extend MTT incubation time. |
| Increased absorbance with higher compound concentration | Compound reduces MTT directly, compound induces metabolic hyperactivity. | Run cell-free controls, use an alternative cytotoxicity assay.[17] |
Conclusion
The MTT assay is a powerful and versatile tool for the initial screening of the cytotoxic potential of novel quinazoline derivatives. By understanding the underlying principles, adhering to a meticulously planned protocol, and being mindful of the specific challenges associated with these compounds, researchers can generate reliable and reproducible data. This information is invaluable for guiding the subsequent stages of drug development, ultimately contributing to the discovery of new and effective therapeutic agents.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. x-cellr8.com [x-cellr8.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-2-(methylthio)quinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylthio)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields and product purity.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Potential Cause A: Inefficient Chlorination of the Quinazolin-2,4-dione Precursor
The synthesis of the key intermediate, 2,4-dichloroquinazoline, from 2,4-quinazolinedione is a critical step. Incomplete or inefficient chlorination will directly impact the overall yield.
-
Solution:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for this transformation.[1][2][3] Ensure you are using a sufficient excess of POCl₃.
-
Reaction Conditions: The reaction typically requires heating under reflux for several hours to ensure complete conversion.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Removal of Excess POCl₃: After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure before proceeding to the next step.
-
Potential Cause B: Poor Reactivity of the Thiolating Agent
The subsequent reaction of 2,4-dichloroquinazoline with a methylthiol source is a nucleophilic aromatic substitution. The nature and preparation of the nucleophile are critical for success.
-
Solution:
-
Use of Sodium Thiomethoxide: Sodium thiomethoxide (NaSMe) is an effective nucleophile for this reaction. It can be prepared in situ by reacting methyl mercaptan with a base like sodium methoxide or sodium hydride.[4]
-
Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Moisture can lead to the formation of undesired byproducts.[4]
-
Reaction Temperature: The reaction can be started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Gentle heating may be required to drive the reaction to completion, but excessive heat should be avoided to minimize side reactions.[4]
-
Issue 2: Presence of Significant Impurities in the Final Product
Potential Cause A: Formation of the N-Methylated Isomer
During the S-alkylation of a quinazoline-4-thione precursor, a common byproduct is the N-methylated isomer, 3-methyl-2-(methylthio)quinazolin-4(3H)-one.
-
Solution:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity of the alkylation. Aprotic solvents like DMF and DMSO can favor N-alkylation. Using polar protic solvents such as ethanol can favor the desired S-alkylation.[4]
-
Choice of Methylating Agent: "Soft" methylating agents like methyl iodide tend to favor S-alkylation.[4]
-
Purification: If the N-methylated byproduct is formed, it can often be separated from the desired S-methylated product by column chromatography on silica gel.[4]
-
Potential Cause B: Hydrolysis to 4-Hydroxy-2-(methylthio)quinazoline
The 4-chloro group of the quinazoline ring is susceptible to hydrolysis, which can lead to the formation of the corresponding 4-hydroxy derivative.
-
Solution:
-
Strict Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[4]
-
Proper Work-up: During the work-up procedure, minimize the contact time with aqueous solutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Route 1: Thioetherification of 2,4-dichloroquinazoline. This involves the reaction of 2,4-dichloroquinazoline with a methylthiolating agent, such as sodium thiomethoxide.[4] This method is often preferred due to the commercial availability of the starting material.
-
Route 2: Chlorination of 2-(methylthio)quinazolin-4(3H)-one. This route involves first synthesizing the 2-(methylthio)quinazolin-4(3H)-one, followed by chlorination of the 4-position, typically with a reagent like phosphorus oxychloride.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q3: What are the recommended purification methods for this compound?
A3: The crude product can be purified by several methods:
-
Recrystallization: If the product is a solid and of reasonable purity, recrystallization from a suitable solvent can be an effective purification method.
-
Column Chromatography: For mixtures containing closely related impurities, column chromatography on silica gel is the most common and effective method for obtaining a highly pure product. A solvent system such as ethyl acetate and hexane can be a good starting point for elution.[4]
Q4: What are the key safety precautions to consider during this synthesis?
A4: Several reagents used in this synthesis require careful handling:
-
Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methyl mercaptan: This is a toxic and flammable gas with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.
-
Sodium hydride (NaH): This is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Data and Protocols
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Thioetherification | Route 2: Chlorination |
| Starting Material | 2,4-Dichloroquinazoline | 2-(Methylthio)quinazolin-4(3H)-one |
| Key Reagent | Sodium thiomethoxide | Phosphorus oxychloride |
| Common Byproducts | 4-Hydroxy-2-(methylthio)quinazoline | Unreacted starting material |
| Advantages | Commercially available starting material | Can be adapted for various 2-substituted analogs |
| Disadvantages | Requires careful control of moisture | The precursor may need to be synthesized |
Experimental Protocol: Synthesis via Thioetherification of 2,4-Dichloroquinazoline
This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.
-
Preparation of Sodium Thiomethoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous methanol. Cool the flask to 0 °C in an ice bath. Carefully add sodium metal (1.1 eq) in small portions. After all the sodium has reacted, bubble methyl mercaptan gas (1.1 eq) through the solution or add liquid methyl mercaptan dropwise.
-
Reaction: Dissolve 2,4-dichloroquinazoline (1.0 eq) in a minimal amount of anhydrous DMF or THF. Add this solution dropwise to the sodium thiomethoxide solution at 0 °C.
-
Monitoring: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Visualizing the Process
Diagram 1: Synthetic Workflow
Caption: Primary synthetic routes to this compound.
Diagram 2: Troubleshooting Logic
Caption: A logical guide to troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Improving the Purity of Synthesized 4-Chloro-2-(methylthio)quinazoline
Welcome to the technical support center for the synthesis of 4-Chloro-2-(methylthio)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis and purification of this key chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve experimental hurdles.
The synthesis of this compound typically culminates in the chlorination of its precursor, 2-(methylthio)quinazolin-4(3H)-one. While seemingly straightforward, this step is critical and often fraught with challenges that can significantly impact the purity and yield of the final product. This guide focuses on troubleshooting this pivotal chlorination step and the subsequent purification process.
Core Synthetic Pathway Overview
The final step in the synthesis is the conversion of a 4-hydroxy group (in its tautomeric quinazolinone form) to the 4-chloro group. Understanding this context is crucial for diagnosing issues.
Technical Support Center: Synthesis of Trisubstituted Quinazoline Derivatives
Welcome to the technical support center for the synthesis of trisubstituted quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic pathways. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles.
Introduction: The Synthetic Challenge
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the synthesis of specifically substituted derivatives, particularly trisubstituted ones, is often fraught with challenges ranging from poor regioselectivity to low yields and difficult purifications. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and validated protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of trisubstituted quinazolines in a direct question-and-answer format.
Q1: My Niementowski reaction for a 2,4-disubstituted quinazolin-4(3H)-one is resulting in a very low yield. What are the likely causes and how can I improve it?
A1: The Niementowski reaction, which involves the condensation of an anthranilic acid with an amide, is a classic method for preparing 4(3H)-quinazolinones.[3][4][5][6] However, it is notorious for requiring harsh conditions, which can lead to low yields.
Common Causes for Low Yields:
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High Reaction Temperatures: Temperatures exceeding 130-150°C can cause decomposition of the starting materials or the desired product.[3][4]
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Poor Cyclization of the Intermediate: The intermediate o-amidobenzamide may not efficiently cyclize.[3]
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Presence of Moisture: Water in the reaction mixture can hydrolyze reactants or intermediates.
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Substituent Effects: The electronic nature of the substituents on the anthranilic acid and the amide can significantly impact the reaction rate and yield.
Troubleshooting & Optimization Strategies:
| Problem | Solution | Rationale |
| Low Conversion | Gradually increase the reaction temperature in 10°C increments, monitoring by TLC/LC-MS. Consider using microwave irradiation as an alternative heating method.[1] | Optimizes the reaction rate without causing significant decomposition. Microwave heating can often reduce reaction times and improve yields. |
| Decomposition | Perform the reaction under an inert atmosphere (Nitrogen or Argon). | Prevents oxidation of the quinazoline nitrogen or other sensitive functional groups. |
| Poor Solubility | Use a high-boiling point aprotic polar solvent like DMF or DMSO to ensure all reactants are in solution. | Improved solubility enhances the interaction between reactants, leading to a better reaction rate and yield. |
| Inefficient Cyclization | Consider adding a catalytic amount of a Lewis acid or using polyphosphoric acid (PPA). | These can facilitate the intramolecular cyclization step. |
Q2: I am attempting a Friedländer annulation to synthesize a quinazoline and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A2: The Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a versatile method for quinoline and quinazoline synthesis.[3][7] However, when using unsymmetrical ketones, regioselectivity becomes a major challenge, potentially leading to two different products.[8]
Factors Influencing Regioselectivity:
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Electronic Effects: The electron-donating or withdrawing nature of substituents on the reactants can direct the initial condensation and subsequent cyclization.
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Steric Hindrance: Bulky groups on the starting materials will favor the formation of the less sterically hindered product.[8]
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Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can significantly influence the reaction pathway.[3][9][10]
Strategies for Controlling Regioselectivity:
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Catalyst Selection: The use of specific Lewis acid catalysts, such as In(OTf)₃ or Zr(OTf)₄, has been shown to improve regioselectivity in Friedländer reactions.[10][11]
-
Substrate Modification: Introducing a bulky protecting group on one of the reactive sites of the unsymmetrical ketone can direct the reaction to the desired position.
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Solvent Optimization: The polarity of the solvent can influence the stability of the intermediates, thereby affecting the regiochemical outcome.[9] A systematic screen of solvents is recommended.
Q3: I am struggling with the regioselective functionalization of a pre-formed quinazoline ring at the C2 position. Nucleophilic substitution reactions seem to exclusively target the C4 position. What are my options?
A3: This is a well-documented challenge in quinazoline chemistry. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[12]
Strategies for C2-Functionalization:
-
Blocking the C4 Position: If the C4 position is amenable, you can install a substituent that can be later removed or transformed. A common approach is to first perform an SNAr reaction at C4 with a suitable nucleophile, then proceed with C2 functionalization, and finally modify or remove the C4 substituent.
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Transition Metal-Catalyzed C-H Functionalization: This has become a powerful tool for regioselective derivatization.[13][14][15][16] Catalytic systems based on palladium, rhodium, or copper can direct arylation, amination, or alkylation to specific C-H bonds, including C2.[17]
-
Directed Metalation: Using a directing group on the quinazoline ring can allow for regioselective lithiation followed by quenching with an electrophile.
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Azide-Tetrazole Tautomerism: A novel approach involves the "sulfonyl group dance," where an azide at C4 participates in an azide-tetrazole equilibrium, enabling a sulfonyl group to migrate from C4 to C2, which can then be displaced by a nucleophile.[12]
Part 2: Troubleshooting Guides
This section provides systematic troubleshooting for common, complex synthetic challenges.
Troubleshooting Failed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone for introducing aryl or vinyl substituents onto the quinazoline scaffold. However, failures are common.
Symptom: Low to no conversion of the halo-quinazoline starting material.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura couplings.
Detailed Protocol for a Robust Suzuki-Miyaura Coupling:
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add the halo-quinazoline (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and a finely powdered anhydrous base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).
-
-
Degassing:
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) for at least three cycles.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[18]
-
Troubleshooting Buchwald-Hartwig Amination
This reaction is crucial for installing amine substituents, particularly for synthesizing 4-anilinoquinazolines, which are potent EGFR inhibitors.[19][20]
Symptom: Incomplete reaction or formation of side products.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Optimization Table for Buchwald-Hartwig Amination:
| Parameter | Initial Condition | Alternative Options | Rationale for Change |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Different palladium sources can have varying activity. |
| Ligand | Xantphos | XPhos, DavePhos | Ligand choice is critical and substrate-dependent; it influences both oxidative addition and reductive elimination steps.[21][22] |
| Base | NaOtBu | K₃PO₄, Cs₂CO₃ | The strength and nature of the base can significantly affect the reaction rate and prevent side reactions. |
| Solvent | 1,4-Dioxane | Toluene, THF | Solvent polarity and coordinating ability can influence catalyst stability and activity. |
Part 3: Purification Strategies
The purification of trisubstituted quinazoline derivatives can be challenging due to their often-polar nature and potential for forming closely-related byproducts.
Q4: My crude product is a complex mixture, and I'm having trouble separating my desired trisubstituted quinazoline from byproducts using standard column chromatography.
A4: This is a common issue. Here is a systematic approach to purification.
Purification Workflow:
-
Initial Purification - Recrystallization: If the product is a solid and reasonably pure (>80%), recrystallization is an excellent first step to remove major impurities.[18]
-
Column Chromatography Optimization:
-
Solvent System Screening: Use TLC to screen a variety of solvent systems with different polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).[18]
-
Gradient Elution: If isocratic elution fails, a shallow gradient can improve separation of compounds with similar Rf values.
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Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or reverse-phase silica (C18).
-
-
Preparative HPLC: For very difficult separations or to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[18]
-
Method: A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient, often with 0.1% formic acid or trifluoroacetic acid, is a good starting point.[18]
-
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Niementowski_quinazoline_synthesis [chemeurope.com]
- 6. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C–H functionalization of quinazolinones by transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. esmed.org [esmed.org]
- 20. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bristol.ac.uk [bristol.ac.uk]
- 22. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloroquinazoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-chloroquinazoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding side product formation in reactions involving this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during your experiments.
Introduction to the Reactivity of 4-Chloroquinazoline
4-Chloroquinazoline is a valuable electrophile, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fused pyrimidine ring, particularly the nitrogen atom at position 3, renders the C4 position highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthesizing a vast library of pharmacologically active compounds, including kinase inhibitors like gefitinib and erlotinib.
However, this high reactivity is also the source of several common side reactions. Understanding the mechanisms behind these undesired pathways is the first step toward mitigating them and achieving high yields of your target molecule.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and issues that arise during reactions with 4-chloroquinazoline.
Q1: My reaction is complete, but my yield is low and I have a significant amount of a white, poorly soluble precipitate. What is it?
A1: The most common byproduct in 4-chloroquinazoline reactions is quinazolin-4(3H)-one . This is the result of hydrolysis of the starting material or, in some cases, the product. 4-Chloroquinazoline is highly sensitive to moisture, and even trace amounts of water in your solvent, reagents, or from atmospheric humidity can lead to the formation of this side product. Quinazolin-4(3H)-one is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate, causing it to precipitate from the reaction mixture.
Q2: How can I confirm that the byproduct is quinazolin-4(3H)-one?
A2: You can use a combination of analytical techniques:
-
TLC Analysis: Quinazolin-4(3H)-one is significantly more polar than 4-chloroquinazoline and most 4-substituted products. It will typically have a much lower Rf value and may even remain on the baseline in less polar solvent systems.
-
1H NMR Spectroscopy: In DMSO-d6, quinazolin-4(3H)-one will show a characteristic broad singlet for the N-H proton around 12.1 ppm and a singlet for the C2-H proton around 8.1 ppm.
-
Mass Spectrometry: The [M+H]+ ion for quinazolin-4(3H)-one will be observed at m/z 147.06.
Q3: My reaction mixture has turned dark brown or black. Does this indicate decomposition?
A3: Discoloration, particularly darkening, can be an indication of several issues. While minor color changes are common, a very dark solution or the formation of "tar" can suggest decomposition or polymerization, especially at elevated temperatures. This can be caused by the degradation of sensitive starting materials or products, or side reactions involving reactive intermediates. It is crucial to monitor the reaction by TLC to distinguish between product formation and decomposition. If significant tarring occurs, consider lowering the reaction temperature or using a more dilute solution.
Q4: I'm reacting 4-chloroquinazoline with a substituted aniline, but the reaction is very slow or gives a low yield. Why?
A4: The nucleophilicity of the amine is a critical factor.[1]
-
Electron-poor anilines (those with electron-withdrawing groups like -NO2 or -CN) are less nucleophilic and will react much more slowly.[1] These reactions may require higher temperatures, longer reaction times, or even microwave irradiation to achieve good conversion.[1]
-
Sterically hindered anilines (e.g., with substituents at the ortho position) can also exhibit reduced reactivity due to steric hindrance impeding the nucleophilic attack at the C4 position.[1]
Q5: I am using a di-substituted quinazoline, like 2,4-dichloroquinazoline. Which chlorine is more reactive?
A5: In nucleophilic aromatic substitution reactions on 2,4-dichloroquinazoline, the chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[2][3] This regioselectivity is well-documented and allows for the sequential functionalization of the quinazoline ring. Milder reaction conditions will favor substitution at C4, while harsher conditions (e.g., higher temperatures) are required to substitute the C2 position.[2]
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a deeper dive into specific side reactions, their mechanisms, and detailed protocols for their prevention.
Issue 1: Formation of Quinazolin-4(3H)-one (Hydrolysis)
This is the most prevalent side reaction. Understanding its mechanism is key to preventing it.
Mechanism of Hydrolysis:
The reaction proceeds via a standard SNAr mechanism where water acts as the nucleophile. The resulting 4-hydroxyquinazoline is the enol tautomer of the more stable quinazolin-4(3H)-one.
Caption: Mechanism of 4-chloroquinazoline hydrolysis.
Troubleshooting Workflow for Preventing Hydrolysis:
Caption: Troubleshooting workflow for hydrolysis.
Experimental Protocol: Reaction Under Inert Atmosphere
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, etc.) in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a Schlenk line or a balloon setup. Allow the system to cool to room temperature under the inert atmosphere.
-
Reagent Addition: Add 4-chloroquinazoline and any other solid reagents to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvent via a syringe through a rubber septum.
-
Nucleophile/Base Addition: Add liquid nucleophiles and bases (which should also be anhydrous) via syringe.
-
Reaction: Run the reaction as planned (stirring, heating, etc.) while maintaining the inert atmosphere.
-
Monitoring: To monitor the reaction by TLC, use a long capillary spotter inserted through a syringe needle, which is then inserted through the septum. This minimizes the introduction of air and moisture.
Issue 2: Ring Transformation with Hydrazine Nucleophiles
While simple substitution to form 4-hydrazinoquinazoline can occur, harsher conditions can lead to unexpected ring-opening and rearrangement products.
Mechanism of Ring Transformation:
Under high temperatures (e.g., 150 °C in a sealed tube), hydrazine can attack the C4 position, followed by an intramolecular cyclization involving the pyrimidine ring, leading to the formation of triazole derivatives.[4]
Caption: Potential reaction pathways with hydrazine.
Mitigation Strategy:
-
Control Temperature: To favor the formation of the simple substitution product, 4-hydrazinoquinazoline, conduct the reaction at low temperatures (e.g., 0-5 °C).[2]
-
Reaction Time: Monitor the reaction closely by TLC to avoid prolonged reaction times that might favor rearrangement.
-
Structural Verification: Be aware of this potential rearrangement and use thorough analytical methods (NMR, MS) to confirm the structure of your product, especially when running the reaction at elevated temperatures.
Issue 3: Low Yields with O- and S-Nucleophiles
Reactions with alcohols, phenols, and thiols are common, but can suffer from low yields if not optimized.
General Protocol for O- or S-Alkylation/Arylation:
-
Base Selection: A base is required to deprotonate the alcohol, phenol, or thiol, generating the more potent nucleophilic alkoxide, phenoxide, or thiolate. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) for less acidic nucleophiles.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or acetone are typically used.[5]
-
Procedure: a. To a solution of the alcohol, phenol, or thiol (1.1-1.2 eq.) in the chosen anhydrous solvent, add the base (1.5-2.0 eq.). b. Stir the mixture at room temperature for 15-30 minutes to ensure formation of the nucleophile. c. Add a solution of 4-chloroquinazoline (1.0 eq.) in the same solvent. d. Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC. e. Work-up typically involves pouring the reaction mixture into water and extracting with an organic solvent.
Troubleshooting:
-
Incomplete Deprotonation: If the reaction is sluggish, the nucleophile may not be fully formed. For weakly acidic nucleophiles like aliphatic alcohols, a stronger base such as NaH may be necessary.
-
Competing C- vs. O-Alkylation (for Phenoxides): While O-alkylation is generally favored, C-alkylation is a theoretical possibility for ambident phenoxide nucleophiles.[6] To favor O-alkylation, use polar aprotic solvents (e.g., DMF, DMSO) which solvate the cation but leave the oxygen anion highly reactive. Using polar protic solvents can lead to more C-alkylation. However, for 4-chloroquinazoline, O-arylation is the overwhelmingly expected outcome.
-
Oxidation of Thiols: Thiolates can be susceptible to oxidation to disulfides. Running the reaction under an inert atmosphere can help mitigate this.
Data Summary: Reaction Conditions and Yields
The choice of reaction conditions significantly impacts the outcome of nucleophilic substitution on 4-chloroquinazolines. The following table summarizes typical conditions and reported yields for various amine nucleophiles, illustrating the effect of nucleophile reactivity.
| Nucleophile (Amine) | Substituent Type | Base | Solvent | Conditions | Yield (%) | Reference |
| N-methylaniline | Electron-Neutral | None | THF/H₂O | Microwave, 10 min | 81% | [1] |
| 4-Methoxy-N-methylaniline | Electron-Donating | None | THF/H₂O | Microwave, 10 min | 86-90% | [1] |
| 4-Fluoro-N-methylaniline | Electron-Withdrawing | None | THF/H₂O | Microwave, 40 min | 75-84% | [1] |
| 2-Fluoroaniline | Electron-Withdrawing, Sterically Hindered | None | THF/H₂O | Microwave, 1h, 120°C | No Reaction | [1] |
| 4-Cyano-N-methylaniline | Strongly Electron-Withdrawing | None | THF/H₂O | Microwave, 1h, 120°C | No Reaction | [1] |
This table is a synthesis of data presented in the cited literature and is for illustrative purposes.
Final Recommendations
As a Senior Application Scientist, my primary recommendation is to approach these reactions with a focus on controlling the reaction environment . The majority of side product issues with 4-chloroquinazoline stem from its sensitivity to water. By mastering inert atmosphere techniques and ensuring the purity and dryness of your reagents, you can significantly improve the success rate and yield of your reactions.
When troubleshooting, always use TLC as your guide. It is a quick and powerful tool for diagnosing issues like the formation of the polar quinazolinone byproduct, the presence of unreacted starting material, or the appearance of unexpected spots that could indicate decomposition or rearrangement.
By understanding the underlying mechanisms and applying these practical troubleshooting strategies, you can effectively minimize side product formation and harness the full synthetic potential of 4-chloroquinazoline in your research and development endeavors.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mdpi.com [mdpi.com]
- 4. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pharmaxchange.info [pharmaxchange.info]
Technical Support Center: Troubleshooting 4-Anilinoquinazoline Synthesis Protocols
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-anilinoquinazoline synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this critical scaffold in their work. The 4-anilinoquinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous targeted therapies, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib[1][2].
This document provides in-depth, field-proven insights to help you navigate the common challenges encountered during synthesis, ensuring the efficiency and success of your experimental work. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in the lab.
Section 1: The Core Reaction - Understanding the Mechanism
The primary route to 4-anilinoquinazolines is a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophilic aniline derivative attacks the electron-deficient C4 position of a quinazoline ring, displacing a leaving group, which is most commonly a chloride.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the aniline nitrogen attacks the C4 carbon of the quinazoline. This is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride leaving group.
The efficiency of this reaction is highly dependent on the electronic properties of both the aniline and the quinazoline ring. Electron-withdrawing groups on the quinazoline ring enhance the electrophilicity of the C4 position, accelerating the reaction. Conversely, electron-poor anilines are less nucleophilic and may require more forcing conditions to react effectively[3][4][5].
Caption: General SNAr reaction pathway.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield. What are the primary causes and how can I fix it?
A: Low yield is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
-
Potential Cause 1: Poor Nucleophilicity of the Aniline.
-
Explanation: Anilines substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles. Long reaction times and low yields are often observed with these substrates under standard thermal conditions[3][4].
-
Solution:
-
Increase Reaction Temperature: Carefully increase the reflux temperature by switching to a higher-boiling solvent (e.g., from isopropanol to n-butanol or DMF). Monitor for decomposition by TLC.
-
Microwave-Assisted Synthesis: Microwave irradiation is highly effective for promoting reactions with electron-poor anilines. It can dramatically reduce reaction times from hours to minutes and improve yields[3][4].
-
Palladium-Catalyzed Coupling: For particularly unreactive anilines, consider a Buchwald-Hartwig coupling reaction as an alternative strategy[6].
-
-
-
Potential Cause 2: Impure or Degraded Starting Materials.
-
Explanation: The 4-chloroquinazoline starting material can be susceptible to hydrolysis if exposed to moisture, converting it to the unreactive quinazolin-4-one. The aniline should be pure; contaminants can inhibit the reaction.
-
Solution:
-
Verify Starting Material Quality: Confirm the identity and purity of your 4-chloroquinazoline and aniline by ¹H NMR and/or LC-MS before starting the reaction.
-
Use Anhydrous Conditions: Dry your solvents and glassware thoroughly. If necessary, run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture[7].
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions.
-
Explanation: Insufficient temperature or reaction time will lead to incomplete conversion[8]. Conversely, excessively high temperatures or prolonged heating can cause decomposition of reactants or products[7].
-
Solution:
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product. Optimize the reaction time accordingly. Do not rely on a fixed time from a literature procedure without verification.
-
Incremental Temperature Increase: If the reaction is sluggish, increase the temperature in 5-10°C increments, monitoring for byproduct formation at each stage[7].
-
-
Problem 2: Formation of Significant Side Products
Q: My reaction is generating a major byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?
A: Byproduct formation complicates purification and reduces yield. The identity of the byproduct provides clues to the underlying issue.
-
Potential Byproduct 1: Quinazolin-4-one.
-
Explanation: This is the most common byproduct. It forms via two main pathways: (1) hydrolysis of the 4-chloroquinazoline starting material by trace water, or (2) oxidation at the C4 position of the quinazoline ring, particularly under harsh conditions[7].
-
Solution:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly.
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere is highly recommended to prevent oxidation[7].
-
-
-
Potential Byproduct 2: Dimerization/Polymerization Products.
-
Explanation: If your starting materials have more than one reactive site (e.g., using a diamine), it can lead to the formation of dimers or polymers[7]. High concentrations of reactants can also favor intermolecular side reactions over the desired intramolecular cyclization or substitution.
-
Solution:
-
Check Starting Material Purity: Ensure your aniline derivative is monofunctional unless dimerization is intended.
-
Perform Reaction at Higher Dilution: Reducing the concentration of the reactants can disfavor intermolecular side reactions. Try doubling the solvent volume as a starting point[7].
-
-
Problem 3: Product Purification and Isolation Issues
Q: My crude product is an oil and won't crystallize, or my column chromatography separation is poor. What are the best practices for purification?
A: Purification of 4-anilinoquinazolines can be challenging due to the presence of structurally similar impurities[8].
-
Strategy 1: Crystallization.
-
Explanation: Crystallization is often the most effective method for achieving high purity[8]. Finding the right solvent system is critical.
-
Recommendations:
-
Solvent Screening: Experiment with various solvent systems. Common choices include ethanol, methanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes or dichloromethane/ether.
-
Salt Formation: Many 4-anilinoquinazolines are basic and can be converted to their hydrochloride salts by adding HCl (e.g., concentrated HCl in methanol[9] or HCl in ether). These salts are often highly crystalline and easier to purify than the free base. The salt can then be neutralized if the free base is required.
-
-
-
Strategy 2: Column Chromatography.
-
Explanation: If crystallization fails, silica gel chromatography is the next step. Poor separation is often due to an inappropriate solvent system.
-
Recommendations:
-
Optimize Eluent Polarity: Use a gradient elution. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Add a Modifier: For basic compounds that streak on silica, adding a small amount of triethylamine (~0.5-1%) to the eluent can significantly improve peak shape and separation.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent and temperature for my specific substrates? A1: The choice depends on the reactivity of your aniline. For electron-rich anilines, milder conditions like refluxing in ethanol or isopropanol are often sufficient[6][10]. For less reactive, electron-poor anilines, a higher boiling point solvent like n-butanol or DMF may be necessary to drive the reaction to completion[6][11]. Always start with milder conditions and increase the temperature only if required, while monitoring by TLC.
Q2: Is a base necessary for the coupling reaction? A2: Not always. The SNAr reaction generates HCl as a byproduct. While many protocols proceed without an added base, the resulting acidic conditions can sometimes be detrimental. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA or Hünig's base) can scavenge the HCl and may improve yields, especially if your product or starting material is acid-sensitive[12]. However, some modern protocols, particularly those using microwave assistance in aqueous solvent mixtures, are effectively base-free[3].
Q3: When should I consider using microwave-assisted synthesis? A3: Microwave synthesis is an excellent tool when conventional heating leads to slow reactions or low yields, especially with deactivated anilines[4]. It provides rapid, uniform heating that can significantly accelerate the SNAr reaction, often leading to cleaner product profiles and higher yields in a fraction of the time[3].
Q4: My 4-chloroquinazoline intermediate seems unstable. Are there alternatives? A4: Yes. The instability and handling difficulties of 4-chloroquinazoline intermediates are known issues. An improved and commercially viable process for synthesizing drugs like Gefitinib and Erlotinib involves using 4-methylthioquinazolines as intermediates. These are generally more stable, easier to handle, and can be scaled up more reliably, often leading to better overall yields[13][14][15].
Section 4: Reference Experimental Protocol
This protocol describes a general procedure for the synthesis of a 4-anilinoquinazoline derivative via SNAr reaction.
Synthesis of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq).
-
Reagents: Add isopropanol to the flask (approx. 10-15 mL per mmol of the chloroquinazoline). Add 3-chloroaniline (1.1 - 1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-chloroquinazoline starting material is consumed (typically 4-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature. A solid precipitate may form.
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then diethyl ether to remove impurities.
-
If no solid forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Alternatively, the crude residue can be purified by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry[16]. Purity should be assessed by HPLC.
Section 5: Workflow and Data Summary
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Table 1: Common Reaction Parameters
| Parameter | Common Choices | Notes |
| Solvent | Isopropanol, Ethanol, n-Butanol, Acetonitrile, THF, DMF | Choice depends on required temperature and substrate solubility.[3][6][10][11] |
| Temperature | Room Temp to 150°C (Reflux) | Electron-rich anilines may react at lower temps; electron-poor anilines require heating. |
| Base (Optional) | DIPEA (Hünig's Base), Na₂CO₃, K₂CO₃ | Used to scavenge HCl. Not always necessary. |
| Reaction Time | 2 - 24 hours (Conventional) 10 - 60 minutes (Microwave) | Must be optimized by monitoring (TLC/LC-MS). |
| Atmosphere | Air or Inert (N₂, Ar) | Inert atmosphere is recommended to prevent oxidative side products.[7] |
Section 6: References
-
Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Synthetic Communications, Vol 37, No 19. --INVALID-LINK--
-
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ACS Publications.--INVALID-LINK--
-
Troubleshooting common side reactions in quinazoline synthesis. Benchchem.--INVALID-LINK--
-
Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Taylor & Francis.--INVALID-LINK--
-
Full article: Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. Taylor & Francis.--INVALID-LINK--
-
Addressing side reactions in the synthesis of N-substituted quinazolinones. Benchchem.--INVALID-LINK--
-
Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. NIH.--INVALID-LINK--
-
Synthesis route to access 4-anilinoquinoline (9). ResearchGate.--INVALID-LINK--
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.--INVALID-LINK--
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH.--INVALID-LINK--
-
Representative biologically active 4‐anilinoquinazoline derivatives. ResearchGate.--INVALID-LINK--
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. PMC - NIH.--INVALID-LINK--
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.--INVALID-LINK--
-
Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.--INVALID-LINK--
-
Synthesis of 4-aminoquinazoline derivatives. ResearchGate.--INVALID-LINK--
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific.--INVALID-LINK--
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH.--INVALID-LINK--
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.--INVALID-LINK--
-
Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online.--INVALID-LINK--
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers.--INVALID-LINK--
-
Synthesis of quinazolines. Organic Chemistry Portal.--INVALID-LINK--
-
Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers.--INVALID-LINK--
-
Synthesis of quinazolinones. Organic Chemistry Portal.--INVALID-LINK--
-
A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.--INVALID-LINK--
References
- 1. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Quinazolinone Synthesis
Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and optimize reaction conditions for this vital heterocyclic scaffold. Quinazolinones are renowned for their diverse and significant biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of quinazolinones, from selecting a synthetic route to monitoring reaction progress.
Q1: What are the most common synthetic routes to 4(3H)-quinazolinones, and how do I choose the best one?
A1: The choice of synthetic strategy depends heavily on the available starting materials and the desired substitution pattern on the quinazolinone core.[4] Several robust methods exist:
-
Niementowski Reaction: This classical method involves the condensation of anthranilic acids with amides, often at high temperatures (>130°C).[5][6] It is straightforward but can sometimes suffer from decomposition of starting materials at the required temperatures.[5]
-
From 2-Aminobenzamides: A highly versatile route involves the condensation of 2-aminobenzamides with aldehydes or orthoesters.[3][4] This method is often preferred for its milder conditions and broader substrate scope.
-
From Isatoic Anhydride: Isatoic anhydride can react with various amines and a carbon source in one-pot procedures, offering an efficient pathway to diverse quinazolinones.[7][8]
-
Metal-Catalyzed Syntheses: Modern methods frequently employ transition metals like copper (Cu) or palladium (Pd) to catalyze C-N and C-C bond formations, enabling novel pathways from starting materials like 2-halobenzamides.[9][10] These are powerful but may require careful optimization of catalysts, ligands, and bases.[9]
Your choice should be guided by the complexity of your target molecule, the commercial availability and cost of precursors, and your laboratory's capabilities (e.g., access to microwave reactors for accelerated synthesis).[11]
Q2: How can I effectively monitor the progress of my quinazolinone synthesis?
A2: Thin Layer Chromatography (TLC) is the most common, rapid, and cost-effective method for monitoring reaction progress.[4] By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible.[4] For more quantitative analysis or to resolve complex mixtures, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.[12]
Q3: Are there "green" or more sustainable approaches to quinazolinone synthesis?
A3: Yes, significant progress has been made in developing greener synthetic protocols. These include:
-
Microwave-Assisted Synthesis: Using dedicated microwave reactors can dramatically reduce reaction times, often leading to cleaner reactions and higher yields compared to conventional heating.[11][13][14]
-
Ultrasound Promotion: Sonication is another energy-efficient technique that can enhance reaction rates.[15]
-
Use of Green Solvents: Researchers have explored using deep eutectic solvents (DES), water, or bio-sourced solvents like pinane to replace traditional volatile organic compounds (VOCs).[14][16][17]
-
Catalyst-Free Conditions: Some modern protocols are designed to proceed efficiently without any acid, base, or metal catalyst, simplifying workup and reducing waste.[3]
Section 2: Troubleshooting Guide
This section is structured to provide direct answers to specific problems encountered during synthesis, focusing on causality and providing actionable solutions.
Problem 1: Low or No Product Yield
A low yield of the desired quinazolinone is one of the most frequent challenges.[18] The issue can typically be traced back to one of four key areas: starting materials, reaction conditions, solvent, or catalyst.
Q4: I've set up my reaction, but TLC/LC-MS analysis shows little to no product formation. Could my starting materials be the issue?
A4: Absolutely. The purity of your starting materials is critical. Impurities in reactants like anthranilic acid derivatives or aldehydes can introduce competing side reactions that consume reagents and lower the yield of your desired product.[12]
-
Actionable Advice: Always verify the purity of your starting materials before use via NMR, melting point, or another suitable analytical technique. If purity is questionable, purify the materials first. Liquid aldehydes can be distilled under reduced pressure, while solid reagents can be recrystallized from an appropriate solvent.[12]
Q5: My yield is consistently low. How do I begin to optimize the core reaction conditions like temperature and time?
A5: Suboptimal temperature and reaction time are very common causes of low yield.[18] Some reactions require significant heat to overcome the activation energy barrier, while others may decompose at elevated temperatures.[5][12]
-
Causality: The cyclization step in many quinazolinone syntheses is an equilibrium process. Insufficient temperature or time may prevent the reaction from reaching completion. Conversely, excessive heat can degrade sensitive functional groups on your reactants or product, leading to a complex mixture of byproducts.[5]
-
Troubleshooting Protocol (Temperature Screening): Set up several small-scale, parallel reactions. Keeping all other parameters constant, vary the temperature in 10-20°C increments (e.g., 50°C, 70°C, 90°C, 110°C).[5][12] Monitor the progress of each reaction by TLC or LC-MS to identify the temperature that provides the best balance of reaction rate and product purity.
Q6: Does the choice of solvent really have a major impact on yield?
A6: Yes, the solvent plays a crucial role and is a frequent cause of poor reaction outcomes.[18] The solvent's properties influence reactant solubility, reaction rates, and the stability of intermediates.[12] For example, in certain syntheses, polar solvents like DMF and DMSO give excellent yields, while non-polar solvents like toluene are ineffective.[12]
Table 1: Solvent Selection Guide for Quinazolinone Synthesis
| Solvent | Polarity | Boiling Point (°C) | Common Applications & Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Excellent for dissolving polar starting materials like anthranilic acids and amides. High boiling point allows for a wide temperature range.[12] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Similar to DMF, with an even higher boiling point. Can also act as a mild oxidant or carbon source in specific reactions.[4][19] |
| Toluene | Non-polar | 111 | Often used in reactions that generate water, allowing for its removal via a Dean-Stark apparatus to drive the equilibrium.[5] |
| Ethanol | Polar Protic | 78 | A common, greener solvent. Suitable for reactions that proceed at moderate temperatures. Often used for recrystallization.[4] |
| Water | Polar Protic | 100 | The ultimate green solvent, used in specific catalyst systems. However, its presence can cause hydrolysis of intermediates.[12][18] |
-
Actionable Advice: If you suspect a solvent issue, perform a solvent screen. Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile) to find the optimal medium.[12]
Q7: I'm running a copper-catalyzed reaction and getting a very low yield. What could be wrong with my catalyst?
A7: In metal-catalyzed reactions, catalyst inactivity or deactivation is a common problem.[12][18] This can be caused by:
-
Impurities: Trace impurities in starting materials or solvents can "poison" the catalyst, rendering it inactive.
-
Atmosphere: Some catalytic cycles are sensitive to air or moisture. The catalyst may oxidize and lose activity if not handled under an inert atmosphere.[18]
-
Insufficient Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.
-
Actionable Advice: Use a fresh batch of catalyst and ensure all glassware is scrupulously clean and dry.[12] For air-sensitive reactions, use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[12][18] Consider optimizing the catalyst loading by screening different mol percentages (e.g., 2%, 5%, 10%).
Problem 2: Formation of Side Products & Impurities
The appearance of unexpected spots on a TLC plate indicates the formation of side products, a frequent challenge in quinazolinone synthesis.[18]
Q8: My reaction produces a major byproduct. I'm starting from anthranilic acid and acetic anhydride. What could it be?
A8: When synthesizing from anthranilic acid, the formation and persistence of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a very common issue.[4][20] This intermediate is formed in the first step and is then converted to the quinazolinone upon reaction with an amine source (like ammonia or a primary amine).
-
Causality: If the amine is not present in sufficient quantity, or if the reaction conditions are not optimized for the second step (ring-opening and re-cyclization), the benzoxazinone intermediate will remain as a major impurity.[4][21]
-
Actionable Advice: Ensure you are using a sufficient excess of the amine source. If using ammonium acetate as an ammonia source, you may need to increase the temperature to facilitate its decomposition and reaction with the intermediate.[4]
Q9: My final product seems to be decomposing during workup. Why is this happening?
A9: The quinazolinone ring, while generally stable, can be susceptible to hydrolysis under certain conditions.[18]
-
Causality: The presence of water, especially under strong acidic or basic conditions during aqueous workup, can lead to the hydrolysis and ring-opening of the quinazolinone product.[5][18] This is exacerbated by prolonged exposure or elevated temperatures.
-
Actionable Advice: Perform the workup promptly and at room temperature or below. If an acid or base wash is necessary, use dilute solutions and minimize contact time. Neutralize the mixture as quickly as possible.[5] For particularly sensitive products, consider a non-aqueous workup or purification directly by column chromatography.
Problem 3: Product Purification Challenges
Even with a successful reaction, isolating the pure product can be a hurdle.
Q10: What is the most effective method to purify my crude 4(3H)-quinazolinone derivative?
A10: The best purification method depends on the scale of your reaction and the nature of the impurities.[22]
-
Recrystallization: This is an excellent first choice for purifying solid products on a larger scale. It is cost-effective and can remove baseline impurities effectively. The key is to find a solvent (or solvent pair) in which your product has high solubility when hot and low solubility when cold.[22]
-
Column Chromatography: This is the workhorse technique for separating compounds with different polarities and is highly effective for removing closely related impurities.[20][22]
-
Preparative HPLC: For achieving very high purity (>99%) or for separating very similar analogues or isomers, preparative HPLC is the preferred method, though it is more resource-intensive.[22]
Q11: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. What should I do?
A11: "Oiling out" occurs when the solid product melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming an immiscible liquid layer.
-
Causality: This is often caused by using too little solvent or a solvent in which the compound is excessively soluble even at room temperature. The presence of impurities can also lower the melting point of the mixture, contributing to the problem.[22]
-
Actionable Advice:
-
Reheat the solution to dissolve the oil.
-
Add more hot solvent until the solution is no longer saturated.
-
Allow the solution to cool very slowly. Rapid cooling encourages oil formation, while slow cooling promotes the growth of pure crystals.[22]
-
If it persists, try a different recrystallization solvent or a solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).[22]
-
Section 3: Diagrams & Experimental Protocols
Visualizing Workflows
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2-Substituted Quinazolin-4(3H)-ones
This protocol is adapted from a general method involving the condensation of 2-aminobenzamide and an aldehyde.[4]
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminobenzamide (1.0 equivalent) and the desired aldehyde (1.0-1.2 equivalents) in a suitable solvent such as DMSO or ethanol.[4]
-
Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the substrates and should be determined by TLC monitoring.[4] A typical starting point is 80-100°C for 4-12 hours.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[4]
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol or diethyl ether. Dry the solid under vacuum.[23] If further purification is needed, proceed with recrystallization or column chromatography.[4]
Protocol 2: General Procedure for Single-Solvent Recrystallization
This protocol outlines the steps for purifying a solid crude product.[22]
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetonitrile) to find one where the compound is highly soluble when hot but poorly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to fully dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulates that are not soluble.[22]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product precipitation.[22]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.[22]
References
- 1. acgpubs.org [acgpubs.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazolinone synthesis [organic-chemistry.org]
- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ujpronline.com [ujpronline.com]
- 16. researchgate.net [researchgate.net]
- 17. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. books.rsc.org [books.rsc.org]
overcoming low yield in Ullmann condensation for quinazoline synthesis
< Technical Support Center: Ullmann Condensation for Quinazoline Synthesis
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in quinazoline synthesis via the Ullmann condensation. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges, particularly low reaction yields, and to empower you with the knowledge to optimize your synthetic strategy.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a direct question-and-answer format. We will explore the causality behind these problems and provide actionable, step-by-step protocols to resolve them.
Q1: My reaction is not proceeding to completion, or the yield is consistently low. What are the primary factors to investigate?
Low conversion is the most common hurdle in Ullmann-type reactions. The root cause often lies in one or more suboptimal parameters within the catalytic system. A systematic approach to optimization is crucial for success.
Potential Causes & Solutions:
-
Inactive Catalyst System: The combination of the copper source, ligand, base, and solvent creates a complex catalytic environment. Inactivity often points to a mismatch between these components for your specific substrates.
-
Causality: The ligand's role is to stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination.[1][2][3] An inappropriate ligand can fail to do this effectively, leading to catalyst decomposition or a sluggish reaction rate. Similarly, the base is not just a proton scavenger; it plays a critical role in activating the amine nucleophile and can be involved in the catalytic cycle itself.[4][5]
-
Solution: A systematic screening of reaction parameters is the most effective strategy.[6]
-
-
Poor Reagent Quality or Presence of Inhibitors:
-
Causality: Ullmann reactions are sensitive to impurities. Water or other protic impurities can lead to side reactions, such as the reduction of the aryl halide (hydrodehalogenation), which forms a "des-halo" byproduct instead of your desired product.[6][7] Oxidized copper sources (Cu(II)) can be less effective than Cu(I) salts, which are generally considered the active catalytic species.[8]
-
Solution: Use anhydrous solvents, ensure starting materials are pure and dry, and consider using fresh, high-purity Cu(I) salts like CuI or CuBr.[6][9] It is also good practice to run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of sensitive reagents and intermediates.[9][10]
-
Workflow for Systematic Reaction Optimization
A logical, stepwise approach to troubleshooting will save time and resources. The following workflow diagram and protocol outline a robust optimization strategy.
Caption: A systematic workflow for optimizing Ullmann condensation.
Q2: I'm observing significant side-product formation, especially hydrodehalogenation (loss of the halogen) or homo-coupling of the aryl halide. How can I improve selectivity?
The formation of byproducts indicates that undesired reaction pathways are competing with your desired C-N bond formation.
Potential Causes & Solutions:
-
Hydrodehalogenation (Loss of Halogen):
-
Causality: This side reaction is often caused by trace amounts of water or other protic impurities in the reaction mixture.[6][7] These impurities can protonate an organocopper intermediate, leading to the formation of an arene byproduct instead of the coupled product.
-
Solution: Rigorously dry all reagents and solvents.[7] Use of anhydrous grade solvents and drying solid reagents in a vacuum oven is highly recommended. Running the reaction under a meticulously maintained inert atmosphere can also help.
-
-
Aryl Halide Homo-coupling:
-
Causality: The "classic" Ullmann reaction is the homo-coupling of two aryl halides.[8] This pathway can become dominant if the cross-coupling with the amine is slow. This is often a sign of an ineffective ligand or insufficient activation of the amine nucleophile.
-
Solution: The addition of a suitable ligand is crucial to favor the cross-coupling pathway.[7] Ligands such as 1,10-phenanthroline or various diamines can stabilize the catalytic species and promote the desired reaction.[2][3] Re-screening ligands with a focus on bidentate N,N or N,O donors is a primary strategy.[1]
-
Q3: The reaction works for my aryl iodide, but fails with the analogous aryl bromide or chloride. How can I activate less reactive aryl halides?
The reactivity of aryl halides in Ullmann condensations generally follows the trend I > Br > Cl > F. Activating less reactive halides is a common challenge.
Potential Causes & Solutions:
-
High Energy Barrier for Oxidative Addition:
-
Causality: The first committed step in the catalytic cycle is the oxidative addition of the aryl halide to the copper(I) center. The C-X bond strength increases from iodine to chlorine, making this step progressively more difficult. Traditional Ullmann conditions often required harsh temperatures ( > 200 °C) precisely to overcome this energy barrier.[11]
-
Solution: Modern ligand systems are key to overcoming this challenge.
-
Ligand Choice: More electron-donating and sterically appropriate ligands can make the copper center more electron-rich and reactive, facilitating the oxidative addition of aryl bromides and even chlorides. Second-generation ligands based on oxalic diamides have shown particular promise for activating aryl chlorides.[12]
-
Temperature: While modern systems are milder, a moderate increase in temperature (e.g., from 110°C to 130°C) may be necessary for less reactive halides, provided the substrates are thermally stable.[10]
-
Copper Source & Loading: While Cu(I) is generally preferred, some protocols may benefit from other sources. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes improve yields for challenging substrates, although this should be a secondary optimization step.
-
-
Q4: My product is difficult to purify. How can I effectively remove residual copper catalyst?
Residual copper can complicate purification, leading to broad peaks in NMR spectra and difficulties in crystallization.
Potential Causes & Solutions:
-
Copper Complexation with Product:
-
Causality: The quinazoline product, with its nitrogen atoms, can act as a ligand for copper, forming stable complexes that co-elute during chromatography.
-
Solution: An effective workup procedure is essential to remove copper before purification.
-
Aqueous Ammonia Wash: After the reaction, dilute the mixture with a solvent like ethyl acetate and wash the organic layer with a dilute aqueous solution of ammonia. Ammonia forms a highly water-soluble tetraamminecopper(II) complex, which is intensely blue and partitions into the aqueous layer.[13] Repeat until the aqueous layer is colorless.
-
EDTA Wash: An aqueous wash with a solution of ethylenediaminetetraacetic acid (EDTA) can also be effective. EDTA is a powerful chelating agent that sequesters copper ions into the aqueous phase.[13]
-
Filtration through a Plug: After the aqueous workup, filtering the concentrated crude product through a short plug of silica gel or Celite can help remove finely dispersed, insoluble copper salts before attempting column chromatography.[13]
-
-
Frequently Asked Questions (FAQs)
What is the accepted mechanism for the Ullmann condensation?
While the exact mechanism has been a subject of debate, the most widely accepted pathway for modern, ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. This is a significant evolution from early theories involving radical intermediates.
Caption: A simplified Cu(I)/Cu(III) catalytic cycle for Ullmann condensation.
The key steps are:
-
Formation of the Active Catalyst: The base deprotonates the amine (Nu-H), which then coordinates to the Ligand-Cu(I)-X complex to form a L-Cu(I)-Nu species.
-
Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) center, forming a transient, high-energy copper(III) intermediate.[8]
-
Reductive Elimination: The C-N bond is formed as the product (Ar-Nu) is eliminated from the copper(III) center, regenerating a copper(I) species (L-Cu(I)-X). This step is often the turnover-limiting step.
-
Catalyst Regeneration: The L-Cu(I)-X complex reacts with another molecule of the deprotonated amine to restart the cycle.
How do I select the best catalyst components for my quinazoline synthesis?
Choosing the right components is critical and substrate-dependent. Below is a table summarizing common choices to guide your screening efforts.
| Component | Common Examples | Key Considerations (The "Why") |
| Copper Source | CuI, CuBr, Cu₂O, CuO, Cu(OAc)₂ | Cu(I) salts (CuI, CuBr) are generally preferred as they are considered the entry point to the catalytic cycle.[8][14] Cu(II) sources can also be used but may require in-situ reduction or different initiation pathways. |
| Ligand | Amino acids (L-Proline), 1,10-Phenanthroline, Diamines (e.g., TMEDA), Oxalamides | Ligands stabilize the copper catalyst, prevent aggregation, and tune its reactivity. Bidentate ligands (N,N or N,O donors) are often highly effective as they form stable chelate complexes with copper.[1][2][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, DBU | The base must be strong enough to deprotonate the amine nucleophile but not so harsh that it causes side reactions. K₃PO₄ and Cs₂CO₃ are often superior to K₂CO₃ due to their greater solubility in organic solvents and higher basicity.[10][15] |
| Solvent | DMF, Dioxane, Toluene, NMP, DMSO | The solvent must solubilize all components and have a suitable boiling point. Polar aprotic solvents like DMF or Dioxane are common choices. [9][11] Non-polar solvents like toluene can also be effective, especially with certain ligand/base combinations.[15] |
Is a ligand always necessary?
While classic Ullmann reactions were ligand-free, they required very high temperatures and stoichiometric copper.[11] Modern catalytic Ullmann reactions almost always benefit from a ligand, allowing for milder conditions, lower catalyst loadings, and a broader substrate scope.[2] However, some specific syntheses, particularly those involving intramolecular cyclizations or substrates with built-in chelating groups, have been developed under ligand-free conditions. For instance, a ligand-free approach for quinazoline synthesis from (2-bromophenyl)methylamines has been reported, leveraging an ortho-substituent effect.[14] For general intermolecular couplings, starting with a ligand is the standard and recommended approach.
General Experimental Protocol for Optimization
This protocol provides a starting point for the Ullmann N-arylation. It should be adapted based on the specific substrates and the optimization workflow described earlier.
1. Reaction Setup:
-
To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the amine starting material (1.0 mmol), aryl halide (1.2 mmol), copper(I) source (e.g., CuI, 0.05 mmol, 5 mol%), the chosen ligand (0.10 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).[6][9]
2. Inert Atmosphere:
-
Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[9]
3. Solvent Addition and Reaction:
-
Add the anhydrous solvent (e.g., Dioxane, 3-5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[9]
4. Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.
5. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Optional but Recommended: To remove copper, wash the organic layer with 1 M aqueous ammonia (2 x 15 mL) or a saturated aqueous EDTA solution.
-
Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6][9]
6. Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure quinazoline product.[9]
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann coupling-An overview - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Copper-Catalyzed Synthesis of Quinazoline Derivatives via Ullmann-Type Coupling and Aerobic Oxidation [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Substituted Quinazoline Derivatives for Drug Discovery Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2][3] This fused heterocyclic system, comprising a benzene ring fused to a pyrimidine ring, serves as the core for numerous synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[4][5][6] Several quinazoline derivatives have successfully transitioned into clinical use, such as the anticancer drugs Gefitinib and Erlotinib, underscoring the therapeutic potential of this molecular framework.[7][8]
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on its core structure.[4] The 4-position, in particular, has been identified as a critical site for modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 4-substituted quinazoline derivatives, focusing on three major areas of bioactivity: anticancer, antimicrobial, and anti-inflammatory. By synthesizing experimental data, elucidating structure-activity relationships (SAR), and detailing key experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed for the rational design of next-generation quinazoline-based therapeutics.
Section 1: Anticancer Activity: Targeting Key Signaling Pathways
The development of 4-substituted quinazolines has had its most significant clinical impact in oncology. A major class of these compounds, the 4-anilinoquinazolines, functions as potent inhibitors of protein tyrosine kinases, which are critical enzymes in signal transduction pathways that regulate cell growth, proliferation, and survival.[7]
Mechanism of Action: EGFR and VEGFR-2 Inhibition
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two of the most well-validated targets for quinazoline-based anticancer agents.[9] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC), leading to uncontrolled cell division.[7] 4-Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[10] Similarly, by inhibiting VEGFR-2, these compounds can disrupt angiogenesis, the process of forming new blood vessels that is essential for tumor growth and metastasis.[9]
Below is a diagram illustrating the EGFR signaling pathway and the point of intervention for 4-substituted quinazoline inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 4-Chloro-2-(methylthio)quinazoline Analogs
A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to form the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] This guide focuses on a specific, highly versatile subset: 4-Chloro-2-(methylthio)quinazoline analogs. The chloro group at the 4-position serves as a reactive handle for extensive functionalization, while the methylthio group at the 2-position significantly influences the molecule's electronic properties and binding interactions.
The Synthetic Foundation: Accessing the Core Scaffold
The journey into the SAR of these analogs begins with their synthesis. The this compound core is not typically a final product but a crucial intermediate. A common and efficient synthetic strategy involves a multi-step sequence starting from readily available anthranilic acid derivatives.[1] The general pathway involves the formation of a quinazolinone ring, followed by chlorination and subsequent introduction of the methylthio group.
Two primary routes for introducing the thioether at position 4 are S-alkylation and thioetherification of a 4-chloroquinazoline derivative.[3] The choice between these methods often depends on the desired substitutions on the rest of the scaffold and the availability of starting materials.
General Synthetic Workflow
Caption: General synthetic pathways to 4-(methylthio)quinazoline.
Experimental Protocol: Synthesis of 4-Alkyl(aryl)thioquinazoline via Thioetherification
This protocol describes a general and reliable method for synthesizing 4-thioether quinazoline derivatives from a 4-chloroquinazoline intermediate.[1]
Materials:
-
4-Chloroquinazoline
-
Appropriate thiol compound (e.g., methanethiol for the methylthio analog)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard reflux apparatus and laboratory glassware
Step-by-Step Procedure:
-
Base Activation: To a solution of the desired thiol (1.2 mmol) in acetone (20 mL), add potassium carbonate (1.5 mmol).
-
Stirring: Stir the resulting mixture vigorously at room temperature for 30 minutes to form the thiolate salt.
-
Nucleophilic Substitution: Add the 4-chloroquinazoline (1.0 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (typically 2-6 hours).
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired 4-alkyl(aryl)thioquinazoline.
Trustworthiness: This protocol is self-validating. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting 4-chloroquinazoline. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of quinazoline derivatives can be significantly modulated by altering the substituents at various positions of the core structure.[4] For the this compound scaffold, modifications at positions 2, 4, 6, and 7 have been extensively explored, primarily in the context of anticancer and antimicrobial drug discovery.[4][5]
Key Insights from SAR Studies:
-
Position 4 - The Gateway to Potency: The chlorine atom at C4 is an excellent leaving group, making this position the primary site for introducing diversity. Replacing the chlorine with substituted anilines has famously led to potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[2] While the parent topic is 2-(methylthio) analogs, it is crucial to understand that the 4-position is where the most impactful pharmacophores are often introduced. Studies on thymidylate synthase (TS) inhibitors revealed that replacing the 4-oxo group with a 4-thio group maintained inhibitory activity, but introducing a 4-methylthio substituent severely impaired it.[6] This highlights the sensitivity of target binding to even subtle changes at this position.
-
Position 2 - Modulating Selectivity: The 2-position substituent plays a critical role in defining the compound's interaction within the ATP-binding pocket of kinases and other enzymes. While this guide focuses on the 2-methylthio group, it's noteworthy that introducing various aryl or heteroaryl groups can fine-tune potency and selectivity.[7] In some series, a 2-amino phenyl group at position 3 (related to the 2-position of the core ring) was shown to increase anticonvulsant activity.[4]
-
Positions 6 and 7 - Fine-Tuning Physicochemical Properties: Substitutions on the benzene ring of the quinazoline core, particularly at positions 6 and 7, are instrumental in modulating the molecule's solubility, cell permeability, and overall pharmacokinetic profile. For instance, the introduction of methoxy groups at these positions is a common strategy in the design of EGFR inhibitors.[2][8] Furthermore, SAR studies for anticonvulsant activity have shown that a chlorine atom at position 7 is favorable for activity.[4][5]
Comparative Data Summary
The following table summarizes representative SAR data for quinazoline analogs, illustrating the impact of substitutions on biological activity.
| Compound ID | Core Scaffold Modification | Target / Cell Line | Activity (IC₅₀ / MIC) | Key SAR Insight | Reference |
| Analog 1 | 4-Thio-5,8-dideazafolic acid | L1210 TS | Potent Inhibition | Replacement of 4-oxo with 4-thio is well-tolerated and maintains enzyme inhibition. | [6] |
| Analog 2 | 4-(Methylthio)-5,8-dideazafolic acid | L1210 TS | Impaired Inhibition | The bulkier methylthio group at C4 is detrimental to activity against this specific target compared to the thio group. | [6] |
| Compound 27 | 4-Morpholino-quinazoline (7- or 8-substituted) | PI3Kα | Micromolar range | Demonstrates that diverse heterocyclic groups at C4 can shift the target from EGFR to other kinase families like PI3K. | [2] |
| Compound 6l | 7-Chloro-2-(phenylamino)quinazolin-4(3H)-one | S. aureus (MRSA) | 0.6 µM (MIC₅₀) | A chloro group at C7 significantly enhances antibacterial activity. | [5] |
| Compound 6y | 7-Chloro-2-((3,4-difluorobenzyl)amino)quinazolin-4(3H)-one | S. aureus (MRSA) | 0.02 µM (MIC₅₀) | Further optimization at the C2-amino substituent with electron-withdrawing groups dramatically boosts potency. | [5] |
| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-(...)quinazoline | EGFR | ~30 nM | A classic example where the 4-anilino moiety is key for potent EGFR inhibition, fine-tuned by C6/C7 substitutions. | [2] |
Mechanism of Action: Kinase Inhibition and Cellular Impact
A predominant mechanism of action for quinazoline derivatives is the inhibition of protein kinases.[1] Kinases are critical enzymes that regulate a vast number of cellular processes, including growth, proliferation, and differentiation. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9][10]
The quinazoline scaffold acts as an ATP-competitive inhibitor. It mimics the adenine ring of ATP, occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates. This blockade of signaling pathways, such as the PI3K/AKT/mTOR and MAPK/ERK pathways, can halt cell proliferation and induce apoptosis in cancer cells.[1][10]
Illustrative Signaling Pathway: PI3K/AKT/mTOR
Many quinazoline analogs have been developed as inhibitors of PI3K (Phosphatidylinositol 3-kinase), a key node in cell survival signaling.[2][9]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinazoline analog.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.[1]
Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Active kinase (e.g., PI3Kα) and its specific substrate
-
This compound analogs dissolved in DMSO
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Kinase/Substrate Addition: Prepare a solution of the active kinase and its corresponding substrate in the kinase assay buffer. Add this solution to each well.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to bind to the kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data relative to the controls. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.[8]
Conclusion and Future Directions
The this compound scaffold is a highly productive platform for the development of novel therapeutic agents. The SAR studies consistently demonstrate that:
-
Position 4 is paramount for introducing potent pharmacophores , often through nucleophilic substitution of the chloro group.
-
Substituents at positions 2, 6, and 7 are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties.
-
The biological activity is exquisitely sensitive to the nature of the substituents, with small changes leading to significant shifts in target preference (e.g., from TS to kinases) and potency.[2][6]
Future research in this area should focus on leveraging the synthetic tractability of this core to explore novel chemical space. The development of analogs with improved isoform selectivity for kinases remains a significant challenge and a valuable goal. Furthermore, combining the favorable structural motifs identified in these SAR studies—such as the 7-chloro group for antibacterial activity and optimized 4-position linkers for kinase inhibition—could lead to the discovery of dual-action agents or compounds with novel mechanisms of action. The continued application of detailed SAR analysis, as outlined in this guide, will be essential for unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazoline antifolates inhibiting thymidylate synthase: 4-thio-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Quinazoline Derivatives
Welcome to this in-depth technical guide on conducting comparative molecular docking studies for quinazoline derivatives. As a privileged scaffold in medicinal chemistry, quinazolines are foundational to numerous targeted therapies, particularly as kinase inhibitors.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will focus on the Epidermal Growth Factor Receptor (EGFR), a well-established target for quinazoline-based inhibitors in oncology, to illustrate these principles.[1][3][4][5][6]
The objective of molecular docking is to predict the preferred orientation of a ligand when bound to a target protein, effectively forecasting the binding affinity and mode.[7][8] By comparing the performance of different derivatives and even different docking software, we can build a more confident and nuanced understanding of the structure-activity relationships (SAR) that drive inhibitor potency.
Part 1: The Strategic Framework - Target and Tool Selection
A successful docking study begins not with the simulation itself, but with strategic decisions about the biological target and the computational tools. These choices form the foundation of your entire investigation.
The Rationale for Target Selection: Why EGFR?
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation and signaling pathways.[1] Its dysregulation, often through mutation, is a known driver in several cancers, most notably non-small-cell lung cancer (NSCLC).[1][9][10]
-
Clinical Relevance : Several FDA-approved drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR inhibitors, establishing a clear precedent for this scaffold's affinity for the EGFR kinase active site.[1][3]
-
Structural Data Availability : The Protein Data Bank (PDB) hosts numerous high-resolution crystal structures of EGFR in complex with various inhibitors. This wealth of data is critical for validating our computational models. For this guide, we will reference the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) as our primary model.[11]
-
Mutational Landscape : Clinically relevant mutations, such as the T790M "gatekeeper" mutation, confer resistance to first-generation inhibitors.[10][12] Docking studies are invaluable for designing next-generation derivatives that can overcome this resistance, making EGFR an excellent and complex subject for comparative analysis.
The Imperative of Comparative Software Selection
No single docking algorithm or scoring function is perfect for all systems. Different programs use varied approaches to sample conformational space and estimate binding affinity. Relying on a single software can introduce bias. A comparative approach, using two or more distinct programs, provides a more robust assessment.[4][13]
For this guide, we will compare two powerful, open-source docking engines:
-
AutoDock Vina : Widely recognized for its speed and accuracy, Vina uses a machine-learning-based scoring function and a Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm for local optimization.
-
rDock : A fast and versatile program designed for high-throughput virtual screening, rDock utilizes a combination of stochastic and deterministic search methods with a three-term scoring function (van der Waals, electrostatics, and desolvation).[14]
By comparing the results from these two distinct methodologies, we can identify consensus predictions, lending higher confidence to our findings.[15]
Part 2: The Self-Validating Experimental Workflow
Here, we detail a step-by-step protocol that incorporates critical validation checkpoints. This ensures that the methodology is sound before you even begin docking your novel compounds. The trustworthiness of your results depends entirely on the rigor of this process.
Caption: A self-validating workflow for comparative molecular docking.
Detailed Protocol
-
Acquisition : Download the protein structure file (e.g., 1M17.pdb) from the RCSB Protein Data Bank.
-
Cleaning the Structure : Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or AutoDock Tools). Remove all non-essential components, including water molecules, co-solvents, and any secondary ligands not part of the primary structure.[7][16] The co-crystallized ligand (Erlotinib in 1M17) should be saved as a separate file and then removed from the protein file.
-
Preparation : Using a preparation wizard, such as that in AutoDock Tools, perform the following:
-
Add polar hydrogens, as they are crucial for forming hydrogen bonds.
-
Merge non-polar hydrogens to simplify the calculation.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared protein in the required format (e.g., .pdbqt for AutoDock Vina).[17]
-
Causality Check: Why remove water? While some water molecules can be structurally important, most solvent waters in the active site are displaced by the ligand. Including them can create steric clashes and complicate the docking calculation. Adding hydrogens and charges is essential because docking scoring functions rely on electrostatic and hydrogen bonding terms, which are dependent on a correctly protonated and charged structure.
-
Structure Generation : Obtain 2D structures (e.g., SDF or MOL files) for your quinazoline derivatives. A known inhibitor (e.g., Gefitinib) should be included as a positive control.
-
3D Conversion and Energy Minimization : Convert the 2D structures to 3D. Use a tool like Open Babel to perform an initial energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligands are in a low-energy, realistic conformation.[18]
-
Format Conversion : Prepare the ligands in the .pdbqt format, which includes charge assignment and defining the rotatable bonds that the docking software will explore.
The docking simulation must be confined to a specific search space, known as the grid box.
-
Define the Center : The grid box should be centered on the active site. The most reliable way to do this is to use the coordinates of the original co-crystallized ligand (Erlotinib for 1M17).[7][18]
-
Set the Dimensions : The size of the box should be large enough to accommodate the largest of your quinazoline derivatives and allow for rotational and translational freedom. A typical size is a cube of 25 Å per side.
This is the most critical step for ensuring the trustworthiness of your protocol. Before docking your novel compounds, you must prove that your chosen parameters can reproduce experimental reality.[19]
-
Execute Redocking : Dock the extracted co-crystallized ligand (Erlotinib) back into the prepared EGFR active site using the exact same grid box and docking parameters you will use for your other compounds.
-
Calculate RMSD : Superimpose the top-ranked docked pose of the ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Validation Criterion : A successful docking protocol is validated if the RMSD is less than 2.0 Å.[19][20] This confirms that your setup can accurately identify the native binding mode. If the RMSD is higher, you must revisit your protein preparation or grid box parameters.
Once the protocol is validated, proceed to dock your library of quinazoline derivatives and the reference inhibitor using both AutoDock Vina and rDock.
Part 3: Data Presentation and In-Depth Analysis
The output of a docking simulation is more than just a single number. A thorough analysis involves comparing scores, visualizing poses, and correlating findings with known biological data.
Visualizing Key Molecular Interactions
The quinazoline scaffold consistently forms key interactions within the EGFR ATP-binding pocket. A critical interaction for many inhibitors is a hydrogen bond between the N1 atom of the quinazoline core and the backbone NH of a key methionine residue (Met793).[12] Visualizing these interactions is paramount.
Caption: Key interactions of the quinazoline scaffold in the EGFR active site.
Quantitative Data Summary
Summarize your findings in a clear, comparative table. This allows for easy identification of trends and potent candidates. Here, we include hypothetical data alongside known experimental values for Gefitinib to demonstrate how computational and in vitro data are correlated.
| Compound ID | AutoDock Vina Score (kcal/mol) | rDock Score (kcal/mol) | Key H-Bond Interactions | Experimental IC₅₀ (μM) vs. EGFR |
| Gefitinib (Control) | -9.8 | -105.2 | Met793 | 0.03 |
| Derivative A-1 | -10.5 | -112.5 | Met793, Lys745 | 0.015 |
| Derivative A-2 | -8.9 | -98.7 | Met793 | 0.56 |
| Derivative B-1 | -7.2 | -85.1 | None | >10 |
| Derivative B-2 | -10.1 | -109.8 | Met793 | 0.022 |
Note: Scoring functions between different programs are not directly comparable (e.g., Vina's kcal/mol vs. rDock's unitless score). The key is to compare the relative ranking of compounds within each program.
Analysis and SAR Insights
From the table above, we can derive critical insights:
-
Consensus Ranking : Derivative A-1 is ranked as the top compound by both AutoDock Vina and rDock, increasing our confidence in its potential.
-
Interaction Analysis : Derivative A-1 not only forms the crucial H-bond with Met793 but also an additional interaction with Lys745, which may explain its superior predicted affinity and lower experimental IC₅₀ value.[12]
-
Negative Correlation : Derivative B-1, which fails to form the key anchor H-bond with Met793, has the worst docking scores and lacks significant biological activity (>10 μM). This validates the importance of this interaction.
-
Correlation with Experiment : There is a strong qualitative correlation between lower (more favorable) docking scores and lower experimental IC₅₀ values, suggesting our model has predictive power.
Conclusion and Future Directions
This guide provides a robust, self-validating framework for conducting comparative docking studies of quinazoline derivatives. By emphasizing strategic planning, rigorous validation through redocking, and a comparative analysis using multiple software tools, researchers can generate high-confidence computational data to guide experimental efforts.
The next logical step to further validate these findings would be to perform molecular dynamics (MD) simulations on the top-ranked protein-ligand complexes.[19][21] MD simulations can assess the stability of the predicted binding pose and key interactions over time, providing a more dynamic and realistic view of the binding event.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids [rdock.github.io]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
A Senior Application Scientist's Guide to Assessing the Selectivity of 4-(Methylthio)quinazoline Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have revolutionized treatment paradigms. The quinazoline scaffold is a privileged structure in this domain, forming the core of several FDA-approved drugs like Gefitinib and Erlotinib, which primarily target the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The emergence of derivatives, such as those bearing a 4-(methylthio) substituent, presents new opportunities but demands rigorous characterization.[1][4] A critical determinant of a kinase inhibitor's therapeutic potential and safety profile is its selectivity—the ability to inhibit the intended target kinase without significantly affecting other kinases in the vast human kinome.
This guide provides an in-depth comparison of methodologies to assess the selectivity of 4-(methylthio)quinazoline kinase inhibitors, grounded in established scientific principles and experimental validation. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for interpreting comparative data against established benchmarks.
The Imperative of Selectivity Profiling
The human genome encodes over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[5] An inhibitor designed for a specific kinase, such as EGFR, might inadvertently bind to and inhibit dozens of other "off-target" kinases. This promiscuity can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a crucial strategy to:
-
Predict Off-Target Liabilities: Identify potential safety concerns before advancing a compound to preclinical and clinical stages.[8]
-
Elucidate Mechanism of Action: Confirm that the observed cellular phenotype is indeed due to the inhibition of the intended target.
-
Discover New Therapeutic Opportunities: Uncover unexpected, potent off-target activities that could be therapeutically relevant.[8]
-
Guide Lead Optimization: Provide structure-activity relationship (SAR) data to rationally design more selective next-generation inhibitors.[]
Core Methodologies for Determining Kinase Selectivity
A multi-pronged approach using orthogonal assays is essential for building a robust selectivity profile. Biochemical assays provide a direct measure of inhibitor-kinase interaction, while cell-based assays confirm target engagement in a more physiologically relevant context.
Biochemical Assays: Large-Panel Kinome Screening
The gold standard for initial, broad selectivity assessment is screening against a large panel of purified kinases.[5][8] These services are offered by specialized labs and typically measure either the inhibitor's ability to displace a known ligand or its effect on enzymatic activity.[5]
One of the most widely adopted platforms is the KINOMEscan™ competition binding assay .[10][11] This technology quantitatively measures the binding interactions between a test compound and a panel of over 480 human kinases.[10][11]
Causality Behind the Method: This assay format is independent of ATP concentration and can identify inhibitors with different binding modes (e.g., Type I or Type II).[6][10] By testing at a single, high concentration (e.g., 1-10 µM), it provides a rapid snapshot of the compound's interaction landscape across the kinome. Hits are typically defined as kinases showing a significant percentage of inhibition (e.g., >70%).[5]
Detailed Protocol: Two-Tiered KinomeSelect™ Profiling
This protocol represents an efficient and cost-effective strategy for comprehensive selectivity profiling.[5]
Tier 1: Primary Screen at a Single Concentration
-
Compound Preparation: Solubilize the 4-(methylthio)quinazoline test compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins Discovery, Reaction Biology) for screening against a broad kinase panel, such as the scanMAX panel (468 kinases).[10][11][12] Request a single-concentration screen (e.g., 10 µM) in duplicate.
-
Data Analysis: The provider will report data as '% Inhibition' relative to a vehicle (DMSO) control. Identify primary "hits" as any kinase exhibiting >70% inhibition.
Tier 2: Dose-Response (Kd or IC50) Determination for Primary Hits
-
Follow-Up Assay: For all identified hits from Tier 1, request a dose-response binding or activity assay to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[5]
-
Concentration Range: A 10-point dose-response curve is standard, typically spanning from low nanomolar to high micromolar concentrations.
-
Data Interpretation: The resulting Kd or IC50 values quantify the potency of the inhibitor against each off-target kinase. This allows for direct comparison with the on-target potency.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are powerful, they do not account for cell permeability, intracellular ATP concentrations, or target availability within the native cellular environment.[6] CETSA® is a biophysical assay that directly measures target engagement in intact cells or tissues.[13][14][15][16]
Causality Behind the Method: The principle of CETSA is that when a ligand (inhibitor) binds to its target protein, it generally stabilizes the protein's structure.[13][14] This stabilization results in an increase in the protein's melting temperature (Tm). By heating cell lysates to various temperatures, one can measure the amount of soluble (non-denatured) protein remaining. A shift in the melting curve in the presence of the inhibitor provides direct evidence of target engagement.[13][16][17]
Detailed Protocol: Western Blot-Based CETSA for Target Validation
This protocol is designed to validate the engagement of a primary target (e.g., EGFR) by a 4-(methylthio)quinazoline inhibitor in a relevant cancer cell line.
-
Cell Culture and Treatment: Plate a human cancer cell line known to express the target kinase (e.g., A549 lung cancer cells for EGFR) and allow cells to adhere overnight. Treat the cells with the test inhibitor at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (DMSO) for 2-4 hours.
-
Cell Harvest and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by immediate cooling.[13] Include a non-heated control.
-
Lysis and Fractionation: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble protein fraction. Normalize the total protein concentration across all samples. Analyze the abundance of the target protein (e.g., EGFR) in the soluble fraction using standard Western Blotting procedures with a specific primary antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble protein remaining versus temperature for each inhibitor concentration. A rightward shift in the curve for inhibitor-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.[16]
Data Visualization and Comparative Analysis
Effective data presentation is key to interpreting selectivity. A combination of tables for quantitative comparison and diagrams for conceptual understanding provides a comprehensive view.
Quantitative Data Summary
The selectivity of a novel compound is best understood in comparison to established inhibitors. Here, we compare hypothetical data for a 4-(methylthio)quinazoline derivative ("MTQ-Compound A") with the known EGFR inhibitor Gefitinib and the multi-kinase inhibitor Vandetanib.
| Kinase Target | MTQ-Compound A (Kd, nM) | Gefitinib (Kd, nM) | Vandetanib (IC50, nM) |
| EGFR | 5 | 20 | 500 [18][19] |
| VEGFR2 | 850 | >10,000 | 40[18][19] |
| RET | >10,000 | >10,000 | 130[18][19] |
| SRC | 250 | 1,500 | >10,000 |
| ABL1 | 1,200 | >10,000 | >10,000 |
| GAK | 45 | 60 | Not Reported |
Interpretation:
-
MTQ-Compound A shows high potency for the primary target, EGFR. Its ~170-fold selectivity over VEGFR2 suggests a lower risk of toxicities associated with VEGFR inhibition compared to a multi-kinase inhibitor like Vandetanib.[18][19][20][21]
-
However, MTQ-Compound A shows significant off-target activity against GAK, similar to Gefitinib, which is a known sensitive target. This highlights a potential shared off-target liability.
-
The high Kd values for SRC and ABL1 suggest these are not primary off-targets at therapeutic concentrations.
Workflow and Pathway Visualization
Visual diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: Integrated workflow for kinase inhibitor selectivity profiling.
Caption: Inhibition of the EGFR signaling pathway by a quinazoline inhibitor.
Conclusion and Authoritative Perspective
Assessing the selectivity of a novel kinase inhibitor series like the 4-(methylthio)quinazolines is a foundational activity in drug discovery. It requires a logical, tiered approach that begins with broad, biochemical screening to map the interaction landscape and progresses to cell-based target engagement assays to confirm activity in a physiological context.
The methodologies described herein—large-panel kinome scanning and CETSA®—are complementary and provide a self-validating system. Discrepancies between biochemical potency and cellular engagement can reveal crucial information about a compound's drug-like properties, such as cell permeability or susceptibility to efflux pumps.[22] By rigorously comparing data against well-characterized inhibitors like Gefitinib, researchers can contextualize their findings, make informed decisions for lead optimization, and ultimately increase the probability of developing a safe and effective therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 10. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. annualreviews.org [annualreviews.org]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Vandetanib for the Treatment of Metastatic Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical utility of vandetanib in the treatment of patients with advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective use of vandetanib in the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vandetanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Quinazoline Characterization
This guide provides a comprehensive comparison of key analytical techniques for the characterization of quinazolines, a significant class of heterocyclic compounds in medicinal chemistry. As researchers, scientists, and drug development professionals, the accurate and thorough characterization of these molecules is paramount to ensure their identity, purity, and stability. This document offers an in-depth exploration of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide a comparative analysis of their performance.
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, is a privileged structure in drug discovery, exhibiting a wide range of biological activities.[1] Consequently, robust analytical methodologies are crucial throughout the research and development process, from synthesis confirmation to quality control of the final active pharmaceutical ingredient (API). The cross-validation of analytical techniques ensures a comprehensive understanding of the molecule and the reliability of the data generated.
The Logic of Orthogonal Analytical Approaches
No single analytical technique can provide a complete picture of a molecule's characteristics. A multi-faceted, or orthogonal, approach is essential. Each technique interrogates different properties of the quinazoline molecule, and their combined data provides a robust and validated characterization. For instance, while chromatographic techniques excel at separating and quantifying components in a mixture, spectroscopic methods provide detailed structural information.[2] This guide will compare these techniques based on their specificity, sensitivity, and the type of information they provide.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for the analysis of quinazoline derivatives, primarily used to determine purity and quantify the compound of interest.[3][4] Its strength lies in its ability to separate the target molecule from impurities and degradation products.
The "Why" Behind the HPLC Protocol
The choice of a reversed-phase C18 column is common for moderately polar compounds like many quinazoline derivatives, as it provides excellent separation based on hydrophobicity.[3][5] The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. The UV detector is chosen for its sensitivity to the chromophoric quinazoline ring system.[6]
Experimental Protocol: Purity Determination of a Quinazoline Derivative by HPLC
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the quinazoline derivative in a suitable solvent (e.g., a mixture of the mobile phase) to a final concentration of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start at 95% A, ramping to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm).
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Validation of the HPLC Method
According to the International Council for Harmonisation (ICH) guidelines, the HPLC method must be validated for several parameters to ensure its reliability.[7][8][9][10][11][12]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, a placebo (if in a formulation), and the analyte, showing no interference at the analyte's retention time.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of dilutions of a standard solution and plotting the peak area against concentration. A correlation coefficient (r²) of >0.999 is typically desired.
-
Accuracy: The closeness of the test results to the true value. This is determined by spiking a known amount of the analyte into a blank matrix and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).[13]
Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and High Sensitivity
LC-MS combines the separation power of HPLC with the highly specific and sensitive detection of mass spectrometry. This makes it an invaluable tool for confirming the molecular weight of the synthesized quinazoline and for identifying trace-level impurities.[2][14]
The "Why" Behind the LC-MS Protocol
The use of electrospray ionization (ESI) is common for polar to moderately polar molecules like quinazolines as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, directly providing the molecular weight.[2][15] Tandem MS (MS/MS) is employed to fragment the molecular ion, providing structural information that can be used to confirm the identity of the compound and to characterize unknown impurities.[2]
Experimental Protocol: Molecular Weight Confirmation and Impurity Identification by LC-MS
-
Sample Preparation: Prepare a dilute solution of the quinazoline derivative (approximately 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
LC-MS Analysis:
-
LC System: Utilize the same chromatographic conditions as the HPLC method to ensure separation.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Ionization Mode: Positive ion mode is typically used for quinazolines to observe the [M+H]⁺ ion.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
For impurity analysis, examine the mass spectra of minor peaks in the chromatogram to tentatively identify their structures based on their molecular weights and fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of a molecule's structure.[2][16][17][18][19][20] It provides detailed information about the chemical environment of each atom in the molecule.
The "Why" Behind the NMR Protocol
¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[18] 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, respectively, allowing for a complete structural assignment. Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals.[2]
Experimental Protocol: Structural Elucidation of a Quinazoline Derivative by NMR
-
Sample Preparation: Dissolve 5-10 mg of the quinazoline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[2]
-
NMR Analysis:
-
Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling) to identify the different types of protons and their neighboring protons.
-
¹³C NMR: Identify the number of unique carbons and their chemical environments.
-
2D NMR: Use COSY to establish proton-proton correlations and HMBC to determine long-range proton-carbon correlations, which helps to piece together the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint for Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][21] The IR spectrum provides a unique "fingerprint" of the molecule.[6]
The "Why" Behind the FT-IR Protocol
Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to vibrate.[21] By analyzing the absorption bands in the IR spectrum, one can confirm the presence of key functional groups in the quinazoline derivative, such as C=O (carbonyl), C=N (imine), and aromatic C-H bonds.[2][22]
Experimental Protocol: Functional Group Analysis by FT-IR
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.
-
FT-IR Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. For a typical quinazolinone, one would expect to see a strong C=O stretch around 1680 cm⁻¹ and C=N stretches in the 1620-1580 cm⁻¹ region.
Comparative Analysis of Analytical Techniques
| Feature | HPLC-UV | LC-MS | NMR Spectroscopy | FT-IR Spectroscopy |
| Primary Information | Purity, Quantification | Molecular Weight, Impurity ID | Unambiguous Structure | Functional Groups |
| Sensitivity | Moderate (µg/mL) | High (ng/mL to pg/mL) | Low (mg) | Moderate (mg) |
| Specificity | Moderate | High | Very High | Moderate |
| Sample Requirement | Low (µg) | Very Low (ng) | High (mg) | Low (µg to mg) |
| Analysis Time | ~30 min | ~30 min | Hours | Minutes |
| Destructive? | Yes | Yes | No | No |
Visualizing the Cross-Validation Workflow
A systematic approach to cross-validation ensures a comprehensive characterization of the quinazoline derivative.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. malvesfalcao.com [malvesfalcao.com]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. starodub.nl [starodub.nl]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. propharmagroup.com [propharmagroup.com]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 16. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 17. paulrpalmer.com [paulrpalmer.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential [mdpi.com]
The Ascendant Scaffold: Evaluating the Comparative Efficacy of 4-Chloro-2-(methylthio)quinazoline Derivatives Against Incumbent Kinase Inhibitors
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a privileged structure, forming the backbone of several clinically successful tyrosine kinase inhibitors (TKIs). This guide delves into the comparative efficacy of a promising subclass, 4-Chloro-2-(methylthio)quinazoline derivatives,stacking them against established anticancer drugs like Gefitinib and Erlotinib. We will dissect their mechanism of action, present head-to-head experimental data, and provide detailed protocols for the validation of such compounds, offering a comprehensive resource for researchers in oncology drug discovery.
The Rationale: Targeting the EGFR Signaling Axis
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] In many cancers, its signaling pathway is pathologically activated through mutations or overexpression, leading to uncontrolled tumor growth.[2] Consequently, inhibiting EGFR has become a cornerstone of modern cancer therapy.
First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors, blocking the receptor's kinase activity.[1] The this compound core represents a distinct but related chemical space, explored for novel kinase inhibitors. While direct, extensive comparative data on this specific scaffold is emerging, compelling evidence from closely related 2-alkylthio-quinazoline derivatives suggests a potent anticancer profile, in some cases exceeding the efficacy of established drugs.[3]
The EGFR Signaling Cascade: A Point of Intervention
Upon ligand binding, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[1] Quinazoline-based inhibitors physically occupy the ATP-binding pocket of the kinase domain, preventing this initial phosphorylation step and effectively silencing the entire downstream cascade.
Comparative Efficacy: In Vitro Data Showdown
The true measure of a novel compound's potential lies in its performance against established standards. While direct head-to-head studies on the this compound scaffold are limited, research on structurally similar 2-alkylthio-quinazoline derivatives provides compelling evidence of their potency.
One study directly compared a series of novel 2-alkylthio-quinazoline derivatives against Gefitinib in cervical (HeLa) and breast (MDA-MB-231) cancer cell lines. The results, measured by the half-maximal inhibitory concentration (IC50), demonstrated that several novel compounds were significantly more potent than the reference drug.[3]
| Compound | Target Cell Line | IC50 (µM)[3] |
| 2-Alkylthio-quinazoline (Cpd. 21) | HeLa | 2.81 |
| MDA-MB-231 | 1.93 | |
| 2-Alkylthio-quinazoline (Cpd. 22) | HeLa | 1.85 |
| MDA-MB-231 | 2.11 | |
| 2-Alkylthio-quinazoline (Cpd. 23) | HeLa | 2.15 |
| MDA-MB-231 | 2.03 | |
| Gefitinib (Reference) | HeLa | 4.3 |
| MDA-MB-231 | 28.3 |
Analysis: The data clearly indicates that these novel derivatives possess superior cytotoxic activity against both HeLa and MDA-MB-231 cell lines compared to Gefitinib.[3] Notably, the potency difference is most pronounced in the MDA-MB-231 line, where the novel compounds are over an order of magnitude more effective. This suggests that modifications on the quinazoline core, such as the 2-alkylthio group, can lead to significant gains in anticancer efficacy.
Further studies on other quinazoline derivatives have consistently shown their ability to inhibit EGFR kinase activity at nanomolar concentrations and suppress the growth of various cancer cell lines, often outperforming first-generation inhibitors like Gefitinib and Erlotinib, especially against cell lines with wild-type EGFR or certain resistance mutations.[4]
Experimental Methodologies: A Blueprint for Validation
Scientific integrity demands reproducible and verifiable experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used to evaluate the efficacy of novel kinase inhibitors.
In Vitro EGFR Kinase Inhibition Assay
This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
Causality: The choice of an enzymatic assay is critical to confirm that the compound's cytotoxic effect is mediated, at least in part, by direct inhibition of the target kinase, rather than off-target or non-specific effects. Luminescence-based assays, such as ADP-Glo™, are preferred for their high sensitivity and throughput.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Thaw EGFR enzyme, substrate (e.g., Poly(Glu, Tyr)), ATP, and ADP-Glo™ reagents on ice. Prepare a 2X kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Compound Plating: Prepare serial dilutions of the this compound derivative and reference inhibitors (Gefitinib, Erlotinib) in a 384-well plate.
-
Enzyme Addition: Add diluted EGFR enzyme to each well containing the test compounds. Include "no inhibitor" and "no enzyme" controls.
-
Reaction Initiation: Add a mixture of ATP and substrate to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract background, normalize the data to controls, and plot the percent inhibition versus the log of the inhibitor concentration. Determine the IC50 value using a non-linear regression curve fit.
Cell-Based Cytotoxicity/Viability Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cancer cells, which serves as a proxy for cell viability and proliferation.
Causality: Moving from an enzymatic to a cellular assay is a crucial step to evaluate a compound's ability to cross the cell membrane, engage its target in a complex biological environment, and exert a functional anti-proliferative effect. The MTT assay is a robust, colorimetric method suitable for this purpose.[5]
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[5]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds and reference drugs. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine IC50 values by plotting percent viability against the logarithm of the inhibitor concentration.
In Vivo Efficacy in Xenograft Models
This protocol evaluates the antitumor activity of a compound in a living organism, providing crucial preclinical data on efficacy and tolerability.
Causality: In vivo studies are the definitive preclinical test of a drug's potential. They assess not only the compound's ability to inhibit tumor growth but also its pharmacokinetic and pharmacodynamic properties (ADME/Tox) in a complex biological system, which cannot be modeled in vitro. Immunodeficient mice are used to prevent rejection of the implanted human tumor cells.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million A549 cells) mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude or NSG).
-
Tumor Growth: Allow tumors to establish and grow to an average volume of 100-150 mm³. Monitor tumor volume using caliper measurements (Volume = (Width² x Length) / 2).
-
Randomization and Dosing: Randomize mice into treatment groups (Vehicle control, reference drug, and various doses of the test compound). Administer the compounds via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., daily).
-
Monitoring: Monitor tumor volume and the body weight of the mice 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Euthanize all animals and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Perform statistical analysis to determine significance.
Conclusion and Future Outlook
The available data strongly suggests that quinazoline derivatives, particularly those with modifications at the 2- and 4-positions of the core structure, represent a fertile ground for the discovery of next-generation kinase inhibitors. The superior potency of 2-alkylthio-quinazoline derivatives compared to Gefitinib in certain cancer cell lines highlights the potential of the this compound scaffold.[3] These findings warrant a more focused investigation into this specific chemical series.
The path forward requires a systematic approach: synthesizing a focused library of this compound derivatives and subjecting them to the rigorous battery of in vitro and in vivo assays detailed in this guide. By directly comparing their performance against second and third-generation EGFR inhibitors (e.g., Afatinib, Osimertinib) and assessing their activity against clinically relevant resistance mutations (e.g., T790M), researchers can fully elucidate the therapeutic potential of this promising class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Characterization of 4-Chloro-2-(methylthio)quinazoline for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, quinazoline derivatives stand as a "privileged" scaffold, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] Among these, 4-Chloro-2-(methylthio)quinazoline serves as a critical intermediate, offering versatile anchor points for further molecular elaboration in drug discovery programs.[1] The strategic placement of the chloro and methylthio groups allows for selective functionalization, making a robust and well-characterized synthetic approach to this molecule paramount.
This guide provides a comprehensive, peer-reviewed comparison of the primary synthetic routes to this compound. We will delve into the mechanistic rationale behind the experimental choices, present comparative data to inform your selection of methodology, and provide detailed protocols for both synthesis and characterization. Our aim is to equip researchers, scientists, and drug development professionals with the necessary insights to confidently synthesize and validate this key building block.
Comparative Analysis of Synthetic Methodologies
Two principal strategies dominate the synthesis of this compound:
-
Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloroquinazoline.
-
Chlorination of a 2-(methylthio)quinazolin-4(3H)-one precursor.
The choice between these routes is often dictated by the availability of starting materials, desired scale, and safety considerations. Below, we compare these two approaches head-to-head.
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Chlorination of Quinazolinone |
| Starting Material | 2,4-dichloroquinazoline | 2-(methylthio)quinazolin-4(3H)-one |
| Key Reagents | Sodium thiomethoxide (NaSMe) | Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) |
| Typical Solvent | Anhydrous polar aprotic (e.g., DMF, THF)[2] | Neat POCl₃ or an inert high-boiling solvent |
| Reaction Temperature | 0°C to room temperature[2] | Reflux |
| Key Advantages | Milder reaction conditions; high regioselectivity.[1] | Utilizes a common and often readily available precursor. |
| Potential Challenges | Requires anhydrous conditions to prevent hydrolysis of the starting material to 2-chloro-4-hydroxyquinazoline.[2] | Use of hazardous chlorinating agents; potentially higher temperatures. |
Method 1: Regioselective Nucleophilic Aromatic Substitution of 2,4-dichloroquinazoline
This approach leverages the differential reactivity of the two chlorine atoms on the quinazoline ring. The carbon at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position.[3] This regioselectivity is attributed to the higher LUMO coefficient at the C4 position, making it the preferred site for nucleophilic attack.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring activates the system towards nucleophilic aromatic substitution.[5]
Experimental Protocol: Synthesis of this compound from 2,4-dichloroquinazoline[2]
Materials:
-
2,4-dichloroquinazoline
-
Sodium thiomethoxide (NaSMe)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve 2,4-dichloroquinazoline (1.0 eq) in a minimal amount of anhydrous DMF or THF in a flame-dried round-bottom flask.
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.1 eq) in anhydrous methanol or purchase a commercially available solution.
-
Cool the 2,4-dichloroquinazoline solution to 0°C using an ice bath.
-
Slowly add the sodium thiomethoxide solution dropwise to the cooled 2,4-dichloroquinazoline solution with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Method 2: Chlorination of 2-(methylthio)quinazolin-4(3H)-one
This alternative two-step synthesis begins with the readily accessible 2-(methylthio)quinazolin-4(3H)-one, which is then chlorinated to yield the final product.
Step 2a: Synthesis of 2-(methylthio)quinazolin-4(3H)-one
The precursor, 2-(methylthio)quinazolin-4(3H)-one, can be synthesized from anthranilic acid and methyl thiocyanate or through the S-methylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Step 2b: Chlorination of 2-(methylthio)quinazolin-4(3H)-one
The hydroxyl group at the 4-position of the quinazolinone is converted to a chloro group using a strong chlorinating agent.
Experimental Protocol: Chlorination of 2-(methylthio)quinazolin-4(3H)-one
Materials:
-
2-(methylthio)quinazolin-4(3H)-one
-
Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)
-
Inert, high-boiling point solvent (optional)
Procedure:
-
In a fume hood, carefully add 2-(methylthio)quinazolin-4(3H)-one (1.0 eq) to an excess of phosphoryl chloride (POCl₃).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| 1H NMR (Predicted) | 13C NMR (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| ~ 2.6 (s, 3H) | -SCH₃ |
| ~ 7.6-7.8 (m, 2H) | Ar-H |
| ~ 8.0-8.2 (m, 2H) | Ar-H |
Mass Spectrometry (MS)
-
Expected Molecular Ion (M+): m/z ≈ 210.0 (for 35Cl) and 212.0 (for 37Cl) in a ~3:1 ratio.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₉H₇ClN₂S.
Infrared (IR) Spectroscopy
-
Expected Characteristic Peaks (cm-1):
-
~ 3050-3100 (Ar C-H stretch)
-
~ 2920-3000 (Aliphatic C-H stretch)
-
~ 1550-1600 (C=N and C=C stretch)
-
~ 1300-1400 (C-N stretch)
-
~ 700-800 (C-Cl stretch)
-
Workflow Diagrams
Synthesis Workflow
Caption: Comparative synthetic workflows for this compound.
Characterization Workflow
Caption: General workflow for the characterization of this compound.
Conclusion
This guide provides a comparative analysis of two primary synthetic routes to this compound, a key intermediate in drug discovery. The regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline offers a milder and more direct approach, while the chlorination of 2-(methylthio)quinazolin-4(3H)-one presents a viable alternative, particularly if the quinazolinone precursor is readily available. The choice of synthetic strategy will ultimately depend on the specific needs and resources of the research laboratory. The provided experimental protocols and characterization guidelines offer a solid foundation for the successful synthesis and validation of this important molecule, empowering further advancements in medicinal chemistry.
References
- 1. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(methylthio)quinazoline
Introduction: As a cornerstone in the synthesis of novel therapeutic agents, 4-Chloro-2-(methylthio)quinazoline is a compound frequently handled by researchers in drug discovery and development.[1][2] Its quinazoline core is a privileged structure in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[3] However, with its utility comes the profound responsibility of ensuring its safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. The procedures outlined are derived from the known hazards of structurally similar chlorinated and quinazoline-based compounds, advocating for a conservative approach that prioritizes the safety of laboratory personnel and environmental stewardship.
Part 1: Hazard Assessment and Waste Characterization
The fundamental principle of proper chemical disposal is a thorough understanding of the material's hazards. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 58803-74-0) is not always readily accessible, an analysis of analogous structures provides a clear directive for its classification as hazardous waste.
-
Structural Analogs: Compounds like 4-Chloroquinazoline are classified as acutely toxic if swallowed, causing severe skin and eye irritation, and potential respiratory irritation.[4][5] Other related chloromethyl quinazolines are designated as corrosive, causing severe skin burns and eye damage.
-
Environmental Hazard: The presence of a chlorinated aromatic structure suggests a potential for environmental toxicity. For instance, 4-chloroaniline, a related compound, is known to be very toxic to aquatic life with long-lasting effects.
Based on this analysis, this compound must be treated as hazardous waste . Specifically, it falls into the category of halogenated organic compounds . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be managed from "cradle-to-grave" to ensure it is handled safely from generation to final disposal.[6]
| Property | Classification & Rationale |
| Physical State | Solid[7] |
| Waste Type | Hazardous Chemical Waste |
| Hazard Classification | Presumed Toxic, Skin/Eye Irritant, Potential Corrosive, Environmental Hazard[4][5] |
| Segregation Category | Halogenated Organic Solid Waste |
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the compound for experimentation or disposal, ensuring adequate personal protection is non-negotiable. All handling and disposal procedures should be performed inside a certified chemical fume hood.[8]
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Chemical splash goggles or safety glasses with side shields. | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., Nitrile). | EN 374 |
| Body | Laboratory coat. | --- |
| Respiratory | Work conducted in a chemical fume hood. | --- |
Part 3: Step-by-Step Disposal Protocol
The core of safe disposal lies in meticulous segregation and containment at the point of generation.[8][9] Never mix halogenated waste with non-halogenated waste, as this complicates the final disposal process and increases costs.[8]
Step 1: Waste Container Preparation
-
Select a Compatible Container: Choose a container made of material that is non-reactive to the chemical waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[9][10]
-
Proper Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
-
The words "Hazardous Waste" .[11]
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream.
-
The approximate percentage of each component.
-
Relevant hazard information (e.g., "Toxic," "Irritant").
-
Step 2: Waste Collection
-
Unused or Expired Solid Compound: Carefully transfer the solid chemical directly into the designated "Halogenated Organic Solid Waste" container. Use a dedicated spatula or scoop.
-
Contaminated Labware (Solid Waste): Items such as gloves, weigh paper, and pipette tips that are contaminated with the compound must be placed in the same solid waste container.[12]
-
Contaminated Glassware (Generating Liquid Waste):
-
Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone).
-
Collect this solvent rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.[1]
-
Repeat the rinse two more times. After this triple rinse, the glassware can typically be washed through normal laboratory procedures.
-
-
Solutions Containing the Compound: Any experimental solutions containing this compound must be collected as liquid hazardous waste in the designated "Halogenated Organic Liquid Waste" container.
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][11]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids or bases.[9]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[9] Do not overfill the container; leave at least one inch of headroom to allow for expansion.[9]
Step 4: Arranging for Final Disposal
-
Contact EH&S: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to 12 months, provided accumulation limits are not exceeded), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[11]
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation, as required by your institution and local regulations.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline antifolates inhibiting thymidylate synthase: 4-thio-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. epa.gov [epa.gov]
- 7. CAS 58803-74-0|this compound [rlavie.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
